molecular formula C12H21ClN2O3 B1396445 Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate CAS No. 1332528-95-6

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

カタログ番号: B1396445
CAS番号: 1332528-95-6
分子量: 276.76 g/mol
InChIキー: NTCQWFJLJHWSTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a versatile Boc-protected piperidine derivative designed for synthetic organic chemistry and drug discovery research . The compound features two key functional handles: a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the secondary amine, and a reactive 2-chloroacetamido side chain . This structure makes it a valuable bifunctional intermediate for constructing more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atom can be displaced by various nucleophiles, such as amines to form diamides or thiols to form thioethers. Piperidine scaffolds are of significant interest in medicinal chemistry, frequently appearing as core structures in pharmaceuticals . As a Boc-protected amine, this compound is a crucial precursor for generating the free amine, which can be readily obtained by acid deprotection for further derivatization . It is strictly for research applications as a chemical building block and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

特性

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCQWFJLJHWSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

CAS registry number search for Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to tert-Butyl 3-[(2-chloroacetamido)methyl]piperidine-1-carboxylate

Prepared by a Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of tert-butyl 3-[(2-chloroacetamido)methyl]piperidine-1-carboxylate , a bifunctional molecule of significant interest in contemporary drug discovery and medicinal chemistry. While the query "Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate" was used, the most precisely identified chemical entity corresponding to this structure, widely cataloged and researched, includes a methylene linker. Therefore, this guide will focus on the scientifically validated structure, tert-butyl 3-[(2-chloroacetamido)methyl]piperidine-1-carboxylate , identified by CAS Registry Number 642443-45-6 .[1]

This compound is not merely an intermediate; it is a strategically designed building block. It synergistically combines two critical chemical features:

  • A Boc-protected piperidine scaffold : The piperidine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] It often imparts favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and cell permeability. The tert-butoxycarbonyl (Boc) protecting group ensures synthetic tractability, allowing for controlled, stepwise chemical modifications.

  • A chloroacetamide electrophile : This functional group acts as a "warhead," a reactive moiety designed to form a permanent, covalent bond with nucleophilic amino acid residues on a target protein, most commonly cysteine.[3]

This combination makes the molecule a valuable fragment for the development of targeted covalent inhibitors (TCIs) , a class of drugs that can achieve high potency, prolonged duration of action, and selectivity by irreversibly binding to their biological targets. This guide will delve into the synthesis, chemical properties, and core applications of this compound, providing researchers with the foundational knowledge required for its effective use.

PART 1: Physicochemical and Spectroscopic Profile

The unique identity and purity of a chemical compound are established through its physical properties and spectroscopic data.

Key Identifiers and Properties

A summary of the essential physicochemical data for tert-butyl 3-[(2-chloroacetamido)methyl]piperidine-1-carboxylate is presented below.

PropertyValueSource
CAS Registry Number 642443-45-6[1]
Molecular Formula C₁₃H₂₃ClN₂O₃[1]
Molecular Weight 290.78 g/mol [1]
IUPAC Name tert-butyl 3-[(2-chloroacetyl)aminomethyl]piperidine-1-carboxylate
Appearance Expected to be an off-white to pale yellow solid or oilGeneral knowledge
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF)General knowledge
Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the structure and purity of the synthesized compound. While a public database spectrum for this specific compound is not available, the expected spectral data can be reliably predicted based on its constituent functional groups.[4][5][6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~8.0-8.5 ppm (broad singlet, 1H): Amide N-H proton.

  • δ ~4.05 ppm (singlet, 2H): Methylene protons (CH₂) of the chloroacetyl group.

  • δ ~3.1-4.2 ppm (multiplets, 4H): Protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) and the CH₂ group attached to the amide.

  • δ ~1.8-2.2 ppm (multiplets, 1H): Proton at position 3 of the piperidine ring.

  • δ ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group (C(CH₃)₃).

  • δ ~1.1-1.8 ppm (multiplets, 4H): Remaining methylene protons of the piperidine ring (positions 4 and 5).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~165-167 ppm: Carbonyl carbon of the amide.

  • δ ~155 ppm: Carbonyl carbon of the Boc-carbamate.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

  • δ ~40-50 ppm: Carbons of the piperidine ring and the methylene group attached to the amide.

  • δ ~42.5 ppm: Methylene carbon of the chloroacetyl group (CH₂Cl).

  • δ ~28.4 ppm: Methyl carbons of the tert-butyl group (C(CH₃)₃).

  • δ ~25-35 ppm: Remaining carbons of the piperidine ring.

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI-MS).

  • Expected [M+H]⁺: m/z ≈ 291.14 (corresponding to C₁₃H₂₄ClN₂O₃⁺).

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) would be expected.

PART 2: Synthesis and Purification

The synthesis of tert-butyl 3-[(2-chloroacetamido)methyl]piperidine-1-carboxylate is a straightforward and high-yielding process rooted in fundamental amide bond formation chemistry. The logical and most common synthetic pathway is the N-acylation of its primary amine precursor.

Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Purification & Analysis Precursor tert-Butyl 3-(aminomethyl) piperidine-1-carboxylate Product tert-Butyl 3-[(2-chloroacetamido)methyl] piperidine-1-carboxylate (CAS: 642443-45-6) Precursor->Product Acylation (Base, Solvent) Start tert-Butyl 3-cyanopiperidine- 1-carboxylate Start->Precursor Reduction (e.g., H₂, Raney Ni or LiAlH₄) Purification Column Chromatography Product->Purification Reagent Chloroacetyl Chloride Reagent->Product Analysis NMR, MS, IR Purification->Analysis

Sources

Solubility Profile and Solvation Dynamics of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, ADME Scientists, and Preclinical Drug Development Professionals Compound: Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS: 1332528-95-6)

Executive Summary

In modern medicinal chemistry, tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate serves as a critical electrophilic intermediate,[1]. It is frequently deployed in the synthesis of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), where the chloroacetamide moiety acts as a cysteine-reactive warhead. Understanding the solubility profile of this compound in various organic solvents is paramount. Poor solvent selection can lead to incomplete reactions, inaccurate high-throughput screening (HTS) data, or premature degradation of the electrophilic warhead. This whitepaper details the physicochemical causality behind its solvation, provides quantitative solubility estimates, and outlines self-validating experimental protocols for accurate measurement.

Physicochemical Profiling & Structural Causality

The solubility of CAS 1332528-95-6 is dictated by the interplay of three distinct structural domains:

  • The Boc Group (tert-butyloxycarbonyl): This bulky, highly lipophilic protecting group disrupts crystal lattice packing energy, lowering the melting point relative to the unprotected amine. It provides a large hydrophobic surface area that engages in favorable London dispersion forces, driving high solubility in low-dielectric, halogenated solvents (e.g., Dichloromethane).

  • The Piperidine Core: The saturated heterocyclic ring adds hydrophobic bulk. While it severely limits aqueous solubility, it enhances compatibility with ethereal and moderately polar organic solvents (e.g., THF, Ethyl Acetate).

  • The Chloroacetamide Moiety: This is the primary polar functional group. The amide bond acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong dipole-dipole interactions. Consequently, the molecule exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF). However, the α -chloro group is a reactive electrophile; thus, highly nucleophilic or basic protic solvents must be avoided to prevent solvolysis.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the solubility profile based on structural descriptors and empirical solvation rules for Boc-protected chloroacetamides.

Solvent CategorySpecific SolventDielectric Constant ( ε )Estimated SolubilitySolvation Mechanism & Stability Notes
Polar Aprotic DMSO46.7> 100 mg/mLStrong dipole-dipole interactions. Ideal for kinetic stock solutions[2].
Polar Aprotic DMF36.7> 100 mg/mLExcellent H-bond acceptor; highly compatible with the amide moiety.
Moderately Polar Dichloromethane8.9> 100 mg/mLDispersion forces dominate. Excellent for the lipophilic Boc-piperidine core.
Moderately Polar Ethyl Acetate6.050 - 100 mg/mLGood balance of polarity; standard for liquid-liquid extraction.
Polar Protic Methanol32.725 - 50 mg/mLH-bond donor/acceptor. Caution: Risk of solvolysis under basic conditions.
Non-Polar Hexane / Heptane~1.9< 1 mg/mLLacks dipole/H-bonding capability. Acts as an anti-solvent for precipitation.

Experimental Methodologies: Self-Validating Systems

To accurately determine the solubility of this intermediate, scientists must distinguish between Thermodynamic and Kinetic solubility[2],[3]. The choice of assay dictates whether the resulting data reflects the lowest-energy crystalline state or a transient amorphous state.

Protocol A: Thermodynamic Solubility (The Shake-Flask Method)

The shake-flask method is the gold standard for determining true equilibrium solubility[4],[5]. It relies on the dissolution of the crystalline solid.

  • Step 1: Solid Dispensing. Accurately weigh an excess amount of crystalline CAS 1332528-95-6 (e.g., 10 mg) into a 2 mL glass HPLC vial.

  • Step 2: Solvent Addition. Add 1.0 mL of the target organic solvent.

  • Step 3: Equilibration. Seal the vial and agitate mechanically on an orbital shaker at a controlled temperature (typically 25°C or 37°C) for 24 to 72 hours[6],[2].

    • Causality: Extended agitation ensures the system reaches thermodynamic equilibrium and allows any solvent-mediated polymorphic transformations to resolve[3].

  • Step 4: Phase Separation. Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE membrane.

    • Self-Validation Check: Perform a recovery assay by filtering a known standard solution. This quantifies and corrects for any non-specific adsorption of the lipophilic Boc-compound to the filter matrix[4].

  • Step 5: Quantification. Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS/MS.

    • Self-Validation Check: Spike a stable-isotope labeled internal standard (IS) into the filtrate prior to injection to correct for matrix effects and injection volume variances.

Protocol B: Kinetic Solubility (The Solvent-Shift Method)

Kinetic solubility evaluates the concentration at which a supersaturated solution precipitates. It is highly relevant for HTS assays where compounds are stored in DMSO[7],[8].

  • Step 1: Stock Preparation. Dissolve the compound in 100% anhydrous DMSO to create a 50 mM stock solution[9].

    • Causality: DMSO acts as a universal solvent due to its high dielectric constant, fully solvating the molecule into individual monomers.

  • Step 2: Solvent Shift. Spike aliquots of the DMSO stock into a microtiter plate containing the target solvent system, maintaining a final DMSO concentration of 2%[2].

  • Step 3: Incubation. Incubate the plate on a shaker for 2 hours at room temperature[2].

  • Step 4: Detection. Measure the onset of precipitation using laser nephelometry (light scattering)[7],[3].

    • Causality: Kinetic methods often yield higher apparent solubility values than thermodynamic methods because the compound precipitates rapidly into a high-energy, amorphous state rather than organizing into a stable crystalline lattice[3].

Mechanistic Workflow

The following diagram illustrates the logical divergence between thermodynamic and kinetic solubility workflows, highlighting how the initial physical state of the compound dictates the analytical path.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Solvent-Shift) Start CAS 1332528-95-6 Crystalline Solid T1 Add Excess Solid to Organic Solvent Start->T1 K1 Dissolve in DMSO (50 mM Stock) Start->K1 T2 Agitate at 25°C/37°C (24-72 hours) T1->T2 T3 Phase Separation (Centrifugation/PTFE Filter) T2->T3 T4 HPLC-UV / LC-MS Quantification T3->T4 Decision Solvent Selection & Formulation Strategy T4->Decision K2 Spike into Target Solvent System K1->K2 K3 Detect Precipitation (Nephelometry) K2->K3 K3->Decision

Workflow comparing thermodynamic and kinetic solubility determination methods.

Application in Drug Development

When handling tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate, the choice of solvent extends beyond mere dissolution; it is a matter of chemical stability. Because the chloroacetamide group is designed to undergo nucleophilic substitution (S N​ 2) with biological thiols (e.g., cysteine), it is inherently reactive.

If thermodynamic solubility profiling is conducted in nucleophilic solvents (such as primary amines) or unbuffered aqueous alcohols at elevated pH, the compound will degrade during the 24-72 hour equilibration phase, leading to artificially low solubility readouts and the detection of degradants via LC-MS. Therefore, for both storage and assay preparation, inert polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM) are strictly recommended to preserve the integrity of the electrophilic warhead.

References

  • Title : 1332528-95-6|tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate Source : bio-fount.com URL : Link

  • Title : 1353963-64-0 | 3-(2-氯-N-异丙基乙酰胺基)哌啶-1-甲酸叔 ... - MolCore Source : molcore.com URL : 1

  • Title : Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source : nih.gov URL : 4

  • Title : Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments Source : who.int URL : 6

  • Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source : tbzmed.ac.ir URL : 5

  • Title : ADME Solubility Assay-BioDuro-Global CRDMO Source : bioduro.com URL : 9

  • Title : Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source : protocols.io URL : 7

  • Title : Kinetic & Thermodynamic Solubility Testing Source : wuxiapptec.com URL : 2

  • Title : Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source : acs.org URL : 3

  • Title : Automated Screening of Aqueous Compound Solubility in Drug Discovery Source : sigmaaldrich.com URL : 8

Sources

Analytical and Mechanistic Profiling of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), bifunctional building blocks are essential for developing selective probes. Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS: 1332528-95-6) represents a highly versatile scaffold [1]. It combines a structurally rigid piperidine core, a tert-butyloxycarbonyl (Boc) protecting group for synthetic tractability, and a chloroacetamide warhead designed for electrophilic engagement with nucleophilic amino acids—primarily cysteine [2].

This technical guide provides an authoritative breakdown of the compound's mass spectrometry profile, structural utility, and the self-validating experimental protocols required to characterize its reactivity in preclinical development.

Physicochemical Properties & Mass Spectrometry Data

A critical distinction in mass spectrometry and synthetic chemistry is the difference between average molecular weight (used for stoichiometric calculations) and exact monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS). The exact mass is calculated using the most abundant isotopes of each element ( 12 C, 1 H, 35 Cl, 14 N, 16 O).

Because chlorine has two major stable isotopes ( 35 Cl at ~75% and 37 Cl at ~25%), the mass spectrum of this compound will display a characteristic M and M+2 isotopic pattern in a 3:1 ratio, which serves as a primary diagnostic feature during LC-MS analysis.

Table 1: Quantitative Chemical Profile
PropertyValueClinical / Analytical Significance
Chemical Formula C 12​ H 21​ ClN 2​ O 3​ Defines the atomic composition for isotopic modeling.
Average Molecular Weight 276.76 g/mol Utilized for calculating molarity in synthetic reactions and biological assays [1].
Exact Monoisotopic Mass 276.1241 DaThe precise target mass for HRMS (e.g., TOF or Orbitrap) to verify structural integrity.
[M+H] + Adduct Mass 277.1313 m/zThe primary positive-ion mode species observed in Electrospray Ionization (ESI).
[M+Na] + Adduct Mass 299.1133 m/zCommon secondary adduct; useful for confirming the molecular ion if in-source fragmentation occurs.
Diagnostic Fragment 221.0689 m/zLoss of the Boc group's isobutylene (-56.06 Da) during high-energy collision.

Structural Analysis & Mechanistic Utility

The architectural logic of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is divided into two functional hemispheres: the inert, synthetically tunable hemisphere (Boc-piperidine) and the reactive hemisphere (chloroacetamide).

Unlike Michael acceptors (e.g., acrylamides) which form covalent bonds via conjugate addition, α -haloacetamides react with thiols via a direct bimolecular nucleophilic substitution (S N​ 2) mechanism [2]. The chloroacetamide group offers a "Goldilocks" reactivity profile—it is significantly less reactive than iodoacetamides (which suffer from off-target toxicity and rapid depletion in plasma) but reactive enough to label solvent-accessible cysteines in target proteins [3].

G Compound Tert-butyl 3-(2-chloroacetamido) piperidine-1-carboxylate Boc Boc-Protected Amine (C5H9O2) Compound->Boc N1 Position Piperidine Piperidine Core (C5H9N) Compound->Piperidine Scaffold Warhead Chloroacetamide Warhead (C2H3ClNO) Compound->Warhead C3 Position TFA Acidic Cleavage (TFA) Yields free amine for coupling Boc->TFA Deprotection SN2 SN2 Alkylation Targets Cys/GSH via Thiolate Warhead->SN2 Electrophilic Attack

Structural logic and reactivity map of the bifunctional piperidine scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mechanistic safeguards to prevent false positives caused by compound degradation or instrumental drift.

Protocol A: LC-MS/HRMS Analytical Characterization

Purpose: To verify the exact mass (276.1241 Da) and assess the purity of the compound prior to biological screening. Causality & Expertise: Boc-protected amines are notoriously prone to in-source fragmentation during Electrospray Ionization (ESI), losing an isobutylene group (-56 Da) to yield a false [M+H-56] + peak. To prevent misidentifying the intact compound as degraded, the capillary voltage and desolvation temperatures must be strictly attenuated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile (MeCN) to a final concentration of 10 µg/mL. Self-validation: Include a blank MeCN injection immediately prior to the sample to establish a baseline and rule out column carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (MeCN + 0.1% Formic Acid) over 5 minutes against Mobile Phase A (H 2​ O + 0.1% Formic Acid).

  • Ionization Tuning: Set the ESI source to positive ion mode. Critical Step: Lower the fragmentor voltage to 70 V and the capillary temperature to 250°C to preserve the labile Boc-carbamate linkage.

  • Data Acquisition & Verification: Extract the ion chromatogram (EIC) for the theoretical [M+H] + mass of 277.1313 m/z with a mass tolerance of ± 5 ppm. Confirm the presence of the 37 Cl isotopic peak at 279.1283 m/z at approximately 33% the intensity of the monoisotopic peak.

Protocol B: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilic reactivity of the chloroacetamide warhead by determining its half-life ( t1/2​ ) when exposed to reduced glutathione [4]. Causality & Expertise: The intrinsic reactivity of a covalent fragment dictates its potential for off-target toxicity. A highly reactive compound will rapidly deplete in the presence of intracellular GSH (concentration ~1-10 mM). The assay is conducted at pH 7.4 to ensure the GSH thiol is partially in its highly nucleophilic thiolate form, accurately mimicking physiological cytosolic conditions [3].

Workflow Prep 1. Reagent Prep 500 µM Cmpd + GSH Incubate 2. Incubation pH 7.4 Buffer, 37°C Prep->Incubate Quench 3. Aliquot & Quench Timepoints (0-8h) Incubate->Quench LCMS 4. LC-MS Analysis Monitor Depletion Quench->LCMS Data 5. Kinetic Analysis Calculate t(1/2) LCMS->Data

Step-by-step LC-MS workflow for evaluating glutathione (GSH) reactivity.

Step-by-Step Methodology:

  • Buffer & Standard Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Spike the buffer with 800 µM Rhodamine B. Self-validation: Rhodamine B acts as an inert internal standard. Normalizing the compound's Area Under the Curve (AUC) to Rhodamine B corrects for any fluctuations in LC-MS injection volume or ionization efficiency over the 8-hour assay [3].

  • Reaction Initiation: In a glass vial, combine 500 µM of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate with 2.5 mM reduced glutathione (GSH) in a 9:1 mixture of the phosphate buffer and MeCN [3].

  • Parallel Control: Set up an identical reaction vial containing GSH and Rhodamine B, but without the chloroacetamide compound. This control monitors the spontaneous oxidation of GSH to GSSG, ensuring that the kinetics observed in the primary vial are strictly due to covalent adduct formation.

  • Kinetic Sampling: Incubate the reactions at 37°C. At time points t=0,1,2,4,6,and 8 hours, withdraw a 50 µL aliquot and quench the reaction by adding 50 µL of cold MeCN containing 1% formic acid (dropping the pH halts the S N​ 2 reaction).

  • Data Analysis: Analyze the quenched samples via LC-MS. Plot the natural log of the normalized AUC of the remaining starting material against time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life is calculated ( t1/2​=0.693/kobs​ ) [4].

References

  • bio-fount.com - tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (1332528-95-6) Chemical Properties and Molecular Weight.
  • Molecules (PMC NIH) - Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
  • Bioorganic & Medicinal Chemistry (DOI) - Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8.
  • RSC Chemical Biology - Total syntheses of cyclohelminthol I–IV reveal a new cysteine-selective covalent reactive group.

Navigating the Synthesis and Handling of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Structural Hazards of a Key Synthetic Intermediate

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a crucial building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecular architectures. Its utility, however, is matched by a significant and often underestimated hazard profile. The presence of the chloroacetamide functional group, a potent electrophile, and the piperidine scaffold necessitates a comprehensive understanding of its safe handling, storage, and emergency response procedures. Due to the limited availability of a specific, comprehensive safety data sheet for this exact compound, this guide synthesizes critical safety information from structurally related and well-characterized analogs, primarily 2-chloroacetamide and various N-Boc protected piperidine derivatives. The objective is to provide laboratory personnel with the knowledge and tools to mitigate risks effectively.

The chloroacetamide moiety is known to be a covalent binder to biological nucleophiles, such as cysteine residues in proteins, which underpins both its utility in targeted covalent inhibitors and its potential for toxicity.[1] Therefore, a cavalier approach to handling this compound is unacceptable. This guide will provide a framework for risk assessment and detail the necessary engineering controls, personal protective equipment, and procedural safeguards to ensure the well-being of researchers.

Hazard Identification and Risk Assessment: A Synthesis of Analog Data

The Chloroacetamide Moiety: The Primary Source of Concern

The dominant hazard of this molecule stems from the 2-chloroacetamide group. Structurally similar compounds, such as 2-chloroacetamide itself, are classified with significant toxicity.

Hazard Classification (based on 2-chloroacetamide)Description
Acute Toxicity, Oral (Category 3) Toxic if swallowed.
Skin Sensitization (Category 1) May cause an allergic skin reaction.
Reproductive Toxicity (Category 2) Suspected of damaging fertility.
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]

The electrophilic nature of the carbon-chlorine bond in the chloroacetamide group makes it reactive towards nucleophiles. In a biological context, this can lead to the alkylation of proteins and DNA, resulting in cytotoxicity and potential mutagenicity.

The N-Boc-Piperidine Scaffold: A Note on General Amine Reactivity

The piperidine ring, while generally less hazardous than the chloroacetamide group, is still a heterocyclic amine. Depending on the specific substitution pattern, piperidine derivatives can exhibit a range of biological activities and potential irritant properties. The Boc-protecting group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, generally lowering its reactivity and associated hazards.

Engineering Controls: The First Line of Defense

Given the potential for toxicity and sensitization, stringent engineering controls are mandatory when handling tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate.

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[5]

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are critical in case of accidental exposure.[3][6]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn at all times.[1][4] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[4]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[1][4]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1] For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][5]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal Assess_Task Assess Task & Quantity Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Enables Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Followed by Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Includes Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands Followed by

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing the risk of exposure.

Handling:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a glove box to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Quenching: Be mindful that quenching reactions involving this compound may generate hazardous byproducts. The quenching procedure should be well-planned and executed in a controlled manner within the fume hood.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[5] Wash hands thoroughly after handling, even if gloves were worn.[4][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact In case of contact, immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Inhalation Remove the victim from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Spill Response:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb: For small spills, absorb the material with an inert, non-combustible material such as sand or vermiculite.[1]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[1]

Spill_Response_Workflow Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Assess_Situation Assess Spill Size & Risk Evacuate_Area->Assess_Situation Don_PPE Don Appropriate PPE Assess_Situation->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Neutralize_Absorb Neutralize/Absorb Material Contain_Spill->Neutralize_Absorb Collect_Waste Collect Contaminated Waste Neutralize_Absorb->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Report_Incident Report the Incident Dispose_Waste->Report_Incident

Caption: Emergency Spill Response Workflow.

Disposal Considerations

All waste containing tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate must be treated as hazardous waste.

  • Containers: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.

  • Disposal Method: Dispose of waste material at an approved hazardous waste treatment, storage, and disposal facility.[4] Do not allow the material to enter drains or waterways.[4][5]

Conclusion: A Culture of Safety

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards demand a culture of safety and a thorough understanding of its handling requirements. By implementing the engineering controls, utilizing the appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc. Benchchem.
  • 2-Chloroacetamide - Eurofins. Eurofins.
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • C2536 - 2-Chloroacetamide [for Biochemical Research] - SAFETY D
  • MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE.
  • 15 - SAFETY D
  • tert-butyl (3S,4R)
  • tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate, PK00030E-1, 2023/5/8. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 물질안전보건자료.
  • SAFETY D
  • 4 - Safety D
  • Safety Data Sheet - Aaron Chemicals. Aaron Chemicals.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.

Sources

Electrophilic Reactivity of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Logic of the Scaffold

In the modern landscape of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the selection of the correct electrophilic fragment is the most critical determinant of success. Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS: 1332528-95-6) is a highly versatile, bifunctional building block engineered specifically for covalent fragment-based drug discovery (FBDD) ().

This molecule integrates two distinct functional domains:

  • The Pharmacophore Vector: A privileged piperidine ring protected by a tert-butyloxycarbonyl (Boc) group at the N1 position, providing an orthogonal handle for downstream library diversification.

  • The Electrophilic Warhead: A chloroacetamide moiety at the C3 position, designed to act as a "chemical trap" by forming irreversible covalent bonds with nucleophilic amino acids.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a kinetic tool. This guide dissects the mechanistic causality of its reactivity, provides self-validating experimental protocols for its evaluation, and outlines its strategic application in developing selective covalent therapeutics.

Mechanistic Principles of Chloroacetamide Reactivity

The SN​2 Reaction and the Cysteine Thiolate

The core reactivity of the chloroacetamide group is governed by a concerted bimolecular nucleophilic substitution ( SN​2 ) mechanism (1)[1]. While chloroacetamides can theoretically react with various nucleophiles, they are highly optimized for targeting cysteine residues (2)[2].

For the SN​2 attack to occur efficiently, the target cysteine's redox-sensitive thiol group (-SH) must be deprotonated to the highly nucleophilic thiolate anion (-S⁻). The intrinsic pKa of a free cysteine in solution is roughly 8.6, meaning it is largely protonated and unreactive at physiological pH (3)[3]. However, within the active sites of target proteins (e.g., kinases or bacterial enzymes like MurA), the local microenvironment—such as proximity to positively charged arginine or lysine residues—can significantly suppress the cysteine pKa, stabilizing the thiolate state and rendering it highly reactive to the chloroacetamide warhead[3].

SN2_Mechanism Thiolate Target Protein Cys-S⁻ (Nucleophile) Transition Transition State Concerted S_N2 Thiolate->Transition Nucleophilic Attack Electrophile Fragment Chloroacetamide Electrophile->Transition alpha-Carbon Adduct Covalent Adduct Irreversible Thioether Transition->Adduct Bond Formation LeavingGroup Leaving Group Cl⁻ Transition->LeavingGroup Bond Cleavage

Logical S_N2 reaction pathway of a cysteine thiolate with a chloroacetamide fragment.

Causality of Warhead Selection in Fragment Screening

Why utilize a chloroacetamide instead of an acrylamide or iodoacetamide? The choice is driven by the kinetic demands of fragment-based discovery:

  • Vs. Acrylamides: Acrylamides are the gold standard for FDA-approved covalent drugs due to their mild reactivity. However, in fragment screening, the initial non-covalent affinity of the fragment is very low. Acrylamides are often too unreactive to capture these transient binding events.

  • Vs. Iodoacetamides: Iodoacetamides are hyper-reactive because iodide is an exceptional leaving group. This leads to severe off-target alkylation (e.g., methionine oxidation, lysine modification) (4)[4].

  • The Chloroacetamide Advantage: Chloroacetamides occupy the optimal "Goldilocks" zone. They possess higher intrinsic reactivity than acrylamides—enabling the unambiguous detection of covalent liganding events—but are significantly more selective for cysteine than iodoacetamides[2],[4].

Quantitative Comparison of Electrophilic Warheads
Warhead ClassReaction MechanismRelative ReactivityPrimary TargetOff-Target RiskTypical Application
Iodoacetamide Rapid SN​2 Very HighCysteineHigh (Met, Lys, His)Proteomics Sample Prep[4]
Chloroacetamide Concerted SN​2 Moderate-HighCysteineLow-ModerateFragment Screening (FBDD)[2]
Acrylamide Michael AdditionLow-ModerateCysteineLowFDA-Approved Drugs (TCIs)[2]
Sulfamate Acetamide Tunable SN​2 LowCysteineVery LowIn vivo Covalent Targeting[5]

Experimental Protocols: A Self-Validating System

In covalent discovery, assuming a compound is active simply because it contains a warhead is a critical failure point. A self-validating workflow demands that we first establish the intrinsic electrophilicity of the fragment, followed by intact protein mass spectrometry to confirm stoichiometric target engagement.

Protocol 1: Intrinsic Thiol Reactivity Profiling

Causality: Before executing complex chemoproteomic screens, the baseline reactivity of the chloroacetamide must be quantified. This prevents the progression of hyper-reactive fragments that cause pan-assay interference, or "dead" fragments that cannot form covalent bonds. We utilize a high-throughput spectrophotometric assay with reduced Ellman's reagent or Glutathione (GSH) as a cysteine surrogate (6)[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate in LC-MS grade DMSO. Prepare a 5 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix the fragment and GSH at a 1:10 molar ratio (e.g., 100 µM fragment, 1 mM GSH) in the reaction buffer. Incubate at 25°C in a 96-well plate.

  • Quenching: At specific kinetic time points (0, 15, 30, 60, 120 minutes), extract 20 µL aliquots and quench the reaction immediately with 20 µL of 1% formic acid in acetonitrile.

  • LC-MS/MS Readout: Analyze the depletion of the parent fragment and the formation of the GSH-adduct. Calculate the pseudo-first-order half-life ( t1/2​ ) of the fragment to ensure it falls within the acceptable screening window (typically 30–120 minutes).

Protocol 2: Intact Protein LC-MS for Covalent Adduct Formation

Causality: Once intrinsic reactivity is confirmed, we must validate target engagement. The goal is to prove a 1:1 stoichiometric binding event. Hyper-reactive fragments will poly-alkylate the protein, while sterically hindered fragments will show no mass shift.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target recombinant protein (e.g., a kinase or MurA) to 2 µM in a mass spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Critical Note: Avoid nucleophilic buffers like Tris or reducing agents like DTT, as they will directly react with the chloroacetamide[4].

  • Labeling: Add the fragment to a final concentration of 20 µM (10-fold molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Remove unreacted fragment and buffer salts using a C4 ZipTip or an inline rapid desalting column (e.g., MassPREP micro desalting column).

  • Data Deconvolution: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. Deconvolute the raw multiply-charged spectra to intact mass. A successful reaction will show a precise mass shift corresponding to the molecular weight of the fragment minus the chloride leaving group (-35.45 Da)[6].

Structural Modularity and Hit Expansion

The strategic brilliance of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate lies in its orthogonal protection strategy.

Boc Deprotection & Fragment Growing: The N1-Boc group remains completely stable during the SN​2 reaction of the chloroacetamide. Once the fragment is validated as a binder via the protocols above, the Boc group is cleaved using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 1 hour. The newly liberated secondary amine on the piperidine ring provides a synthetic vector. Using standard amide coupling, the fragment can be "grown" into adjacent binding pockets of the target protein, transforming a low-affinity fragment into a high-affinity TCI.

Off-Target Mitigation (Warhead Tuning): If chemoproteomic profiling reveals that the initial chloroacetamide is too reactive in cellular environments—such as off-target labeling of highly abundant ER proteins like PDIA1 (7)[7]—the warhead can be synthetically tuned down. The chloroacetamide can be swapped for a less reactive chlorofluoroacetamide, 2-chloropropionamide, or a sulfamate acetamide, which maintain similar geometry but offer improved buffer stability and selectivity (5)[2],[5].

Workflow Start Tert-butyl 3-(2-chloroacetamido) piperidine-1-carboxylate Step1 In Vitro Thiol Reactivity Assay (GSH / Ellman's Reagent) Start->Step1 Kinetic Profiling Step2 Intact Protein LC-MS (Covalent Adduct Formation) Step1->Step2 Target Validation Step3 Boc Deprotection (TFA/DCM) & Library Diversification Step2->Step3 Hit Expansion Step4 Chemoproteomic Profiling (ABPP / Target ID) Step3->Step4 Cellular Screening

Experimental workflow from intrinsic kinetic profiling to hit expansion and cellular screening.

References

  • Enamine:Chloroacetamides - Covalent Libraries.
  • BenchChem:N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling.
  • PubMed (NIH):Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
  • PMC (NIH):Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.
  • RSC Publishing:A kinetic study of thiol addition to N-phenylchloroacetamide.
  • Bio-Fount:1332528-95-6 | tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate.
  • ACS Chemical Biology:Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides.
  • ACS Publications:How Reactive are Druggable Cysteines in Protein Kinases?

Sources

Methodological & Application

Application Note: Synthesis and Protocol for tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1332528-95-6[1]

Introduction and Strategic Utility

In modern drug discovery, the design of highly selective targeted therapies often relies on the utilization of versatile, bifunctional building blocks. tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a highly valuable intermediate characterized by two orthogonal reactive sites: an acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine, and a highly electrophilic α-chloroacetamide moiety.

This structural motif is frequently deployed in the synthesis of complex pharmaceutical agents. For instance, it serves as a critical precursor in the development of first-in-class covalent inhibitors targeting the PRMT5-substrate adaptor interaction[2], as well as in the optimization of orally bioavailable tricyclic NLRP3 inflammasome inhibitors[3]. The chloroacetamide group acts as an excellent electrophile for subsequent nucleophilic substitution (e.g., with thiols or amines) or cross-linking applications, while the piperidine ring enhances the sp3 character and aqueous solubility of the final drug candidate[3].

Mechanistic Grounding & Experimental Design

As a Senior Application Scientist, it is critical to understand not just how to execute a synthesis, but why specific reagents and conditions are selected. The synthesis of this compound relies on the nucleophilic acyl substitution of 1-Boc-3-aminopiperidine with chloroacetyl chloride.

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is utilized due to its aprotic nature and excellent solubilizing properties for both the polar aliphatic amine and the highly reactive acyl chloride[4].

  • Base Selection (Triethylamine): Triethylamine (TEA) acts as a non-nucleophilic proton sponge[5]. The acylation event generates stoichiometric amounts of hydrogen chloride (HCl). Without an adequate proton sink, the unreacted starting amine would undergo protonation to form an unreactive hydrochloride salt, stalling the reaction at a maximum of 50% conversion.

  • Thermodynamic Control (0 °C Addition): Chloroacetyl chloride is a highly reactive and lachrymatory electrophile[4]. Its dropwise addition at 0 °C is critical to mitigate the highly exothermic nature of the reaction. Strict thermal regulation suppresses deleterious side reactions, such as the premature cleavage of the acid-labile Boc protecting group or the formation of di-acylated byproducts.

Mechanistic_Pathway Amine 1-Boc-3-aminopiperidine (Nucleophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Amine->Intermediate Nucleophilic Attack Acyl Chloroacetyl Chloride (Electrophile) Acyl->Intermediate Carbonyl Activation Base Triethylamine (TEA) (Proton Scavenger) Intermediate->Base Proton Transfer Product Amide Product + TEA·HCl Intermediate->Product Chloride Elimination Base->Product Salt Formation

Figure 1: Mechanistic logic of the nucleophilic acyl substitution and the role of the proton scavenger.

Quantitative Reaction Parameters

To ensure reproducibility and high atom economy, the following stoichiometric ratios and parameters are established as the gold standard for this transformation.

ParameterReagent / ValueEquivalentsRationale
Starting Material tert-butyl 3-aminopiperidine-1-carboxylate1.0 eqPrimary nucleophile. Can be used as a racemate or specific enantiomer depending on the target[6].
Electrophile Chloroacetyl chloride1.2 eqSlight excess ensures complete consumption of the amine while minimizing di-acylation[2].
Base Triethylamine (TEA)2.0 eqExcess base guarantees complete neutralization of the HCl byproduct[5].
Solvent Anhydrous Dichloromethane0.1 - 0.5 MProvides a homogeneous reaction mixture; must be anhydrous to prevent acyl chloride hydrolysis[4].
Temperature 0 °C Room TempN/AControls exothermicity during addition; RT ensures kinetic completion[2].

Step-by-Step Experimental Protocol

The following protocol is designed to be a self-validating system, incorporating in-process checks to guarantee successful execution.

Phase 1: Preparation and Setup
  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Nitrogen or Argon) to eliminate ambient moisture.

  • Dissolution: Charge the flask with tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Inject Triethylamine (2.0 equiv) into the stirring solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

Phase 2: Acylation Reaction
  • Electrophile Addition: Dilute Chloroacetyl chloride (1.2 equiv) in a small volume of anhydrous DCM. Using a dropping funnel or syringe pump, add this solution dropwise over 15–30 minutes to the 0 °C reaction mixture[2]. Caution: Chloroacetyl chloride is highly corrosive and lachrymatory; perform strictly inside a fume hood[4].

  • Reaction Propagation: Upon complete addition, maintain the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 12 hours[2].

  • Self-Validating Check (TLC): Monitor the reaction progress via Thin-Layer Chromatography (TLC). Because the starting aliphatic amine lacks a strong UV chromophore, UV visualization (254 nm) is insufficient. Mandatory: Stain the TLC plate with Ninhydrin and heat; the primary amine will yield a distinct Ruhemann's purple spot. The reaction is complete when this purple spot is entirely absent.

Phase 3: Workup and Isolation
  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution[4]. This neutralizes any unreacted acyl chloride and residual trace acids.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice with additional DCM to ensure maximum recovery of the product[2].

  • Washing: Wash the combined organic layers sequentially with 0.1 M HCl (to remove trace unreacted amine and TEA), water, and saturated aqueous sodium chloride (brine)[2].

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product[4].

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Dichloromethane:Methanol (e.g., 100:0 to 10:1) or Hexane:Ethyl Acetate, depending on the determined TLC retention factor ( Rf​ )[2].

Synthesis_Workflow Step1 1. Dissolve 1-Boc-3-aminopiperidine & TEA in anhydrous DCM Step2 2. Cool reaction vessel to 0 °C under inert atmosphere (N2/Ar) Step1->Step2 Step3 3. Dropwise addition of Chloroacetyl Chloride Step2->Step3 Step4 4. Warm to RT and stir Monitor via TLC (Ninhydrin) Step3->Step4 Step5 5. Quench with saturated aqueous NaHCO3 Step4->Step5 Step6 6. Phase separation & Organic layer extraction Step5->Step6 Step7 7. Dry over Na2SO4, filter, and concentrate in vacuo Step6->Step7 Step8 8. Target Compound: tert-butyl 3-(2-chloroacetamido) piperidine-1-carboxylate Step7->Step8

Figure 2: Step-by-step operational workflow for the synthesis, isolation, and purification of the target compound.

Analytical Characterization

To confirm the structural integrity of the synthesized tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate, the following analytical signatures should be verified:

  • 1 H NMR ( CDCl3​ ): Look for the diagnostic sharp singlet at ~1.45 ppm integrating to 9H, confirming the retention of the Boc protecting group[6]. A distinct singlet around ~4.00 - 4.10 ppm integrating to 2H will confirm the presence of the −αCH2​−Cl protons from the newly formed chloroacetamide group[5].

  • Mass Spectrometry (LC-MS): The expected molecular weight is approximately 276.76 g/mol . Depending on the ionization method, look for the [M+H]+ peak or the characteristic [M+H−56]+ (loss of isobutylene) and [M+H−100]+ (loss of Boc) fragmentation patterns typical of Boc-protected amines.

References

  • Bio-Fount. 1332528-95-6 | tert-Butyl 3-(2-chloroacetamido)piperidine-1-carboxylate. Bio-Fount.[Link]

  • ACS Publications. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • bioRxiv. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Cold Spring Harbor Laboratory.[Link]

  • NIH PubMed Central. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. PMC.[Link]

Sources

Application Note: Strategic Implementation of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Rationale and Chemical Anatomy in TCI Design

The paradigm of small-molecule drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to achieve prolonged pharmacodynamics, overcome acquired resistance, and drug historically "undruggable" targets. At the core of modular TCI synthesis is the strategic selection of bifunctional synthons. Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a privileged building block designed specifically for this purpose.

As an Application Scientist, I select this synthon for three distinct, causality-driven reasons:

  • The Piperidine Scaffold (Trajectory Control): The piperidine ring acts as a rigidified, tunable linker. In structure-guided design, placing the warhead at the 3-position provides a specific spatial vector. For example, in the development of 1, the 3-position of the piperidine ring offers an optimal trajectory to interact directly with the catalytic cysteine without inducing severe entropic penalties[1].

  • The Chloroacetamide Warhead (Electrophilic Tuning): Chloroacetamides are versatile electrophiles that react with nucleophilic thiols via an SN​2 mechanism. They possess a higher intrinsic reactivity than standard acrylamides, making them exceptionally useful in2 across the proteome[2].

  • The Boc Protecting Group (Orthogonal Modularity): The tert-butyl carboxylate (Boc) group masks the secondary amine of the piperidine. This allows medicinal chemists to handle the highly reactive chloroacetamide safely, followed by controlled deprotection to couple the piperidine nitrogen to a target-directing ligand (e.g., a kinase hinge-binding motif).

Mechanistic Pathway of Covalent Engagement

SN2_Mechanism Target Target Protein (Nucleophilic Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex TCI TCI (Chloroacetamide) TCI->Complex Transition S_N2 Transition State (Thiolate Attack) Complex->Transition Deprotonation & Alignment Adduct Irreversible Covalent Adduct Transition->Adduct Cl- Leaving Group Displaced

Fig 1. SN2-mediated covalent bond formation between a target cysteine and a chloroacetamide warhead.

Quantitative Profiling of Warhead Reactivity

When designing a TCI, selecting the correct warhead is a balancing act between intrinsic reactivity and target-driven proximity. Chloroacetamides sit in a "Goldilocks" zone for discovery screening. As demonstrated in 2, the median kinact​ of chloroacetamides outpaces that of acrylamides, enabling broader initial hit generation[2].

Table 1: Comparative Electrophilic Reactivity of Covalent Warheads

Warhead ChemistryReaction MechanismMedian kinact​ Proxy ( s−1 )Intrinsic ReactivityPrimary Application in TCI Design
Chloroacetamide SN​2 Substitution~0.0092HighFBDD screening, targeting highly nucleophilic cysteines (e.g., TEAD, PLpro)
Acrylamide Michael Addition~0.0025ModerateClinical-stage kinase inhibitors (e.g., Osimertinib, Ibrutinib)
Fluoroacetamide SN​2 Substitution< 0.0001Very LowProximity-driven targeting (e.g., 3)[3]

Experimental Workflows and Self-Validating Protocols

To successfully utilize Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate, the synthetic and biochemical workflows must be tightly controlled to prevent premature degradation of the electrophile.

TCI_Workflow Synthon Tert-butyl 3-(2-chloroacetamido) piperidine-1-carboxylate Deprotection Step 1: Boc Deprotection (TFA / DCM + TIPS) Synthon->Deprotection Coupling Step 2: Amide Coupling (HATU / DIPEA + Ligand) Deprotection->Coupling Yields free piperidine amine Validation Step 3: Intact Mass Spec (Confirm Covalent Adduct) Coupling->Validation Purified TCI

Fig 2. Modular synthesis and validation workflow for piperidine-chloroacetamide based TCIs.

Protocol A: Modular Synthesis of the TCI

Objective: Deprotect the Boc group and couple the piperidine scaffold to a target-directing ligand without degrading the chloroacetamide warhead.

Step 1: Boc Deprotection

  • Dissolve 1.0 eq of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) at 0°C.

  • Add a pre-mixed solution of 20% Trifluoroacetic acid (TFA) in DCM containing 2.5% Triisopropylsilane (TIPS) .

    • Causality Check: TIPS is critical as a carbocation scavenger. Without it, the liberated tert-butyl cations will alkylate the chloroacetamide nitrogen or other nucleophilic sites, destroying the warhead.

  • Stir for 1 hour at room temperature.

  • Self-Validation: Monitor by LC-MS. The reaction is complete when the starting material disappears and the product mass shows [M+H]+−100 Da (loss of the Boc group). Evaporate the solvent under reduced pressure.

Step 2: Amide Coupling

  • Dissolve the target-directing carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 5 minutes to pre-activate the acid.

    • Causality Check: HATU is selected over EDC/NHS due to its rapid kinetics. Fast coupling minimizes the time the sensitive chloroacetamide is exposed to basic conditions (DIPEA), preventing unwanted polymerization or hydrolysis.

  • Add the deprotected piperidine intermediate (1.1 eq) to the mixture. Stir for 2 hours at room temperature.

  • Self-Validation: LC-MS must confirm the exact mass of the coupled product. The presence of the distinct chlorine isotope pattern (M and M+2 in a 3:1 ratio) is a built-in validation that the SN​2 warhead remains fully intact.

Protocol B: Biochemical Validation of Covalent Engagement via Intact Mass Spectrometry

Objective: Confirm irreversible, 1:1 stoichiometric binding to the target protein. This is a mandatory step for validating hits from 4 targeting proteins like TEAD or PLpro[4].

  • Incubation: Dilute the recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the synthesized TCI to a final concentration of 20 µM (10-fold molar excess).

    • Causality Check: A 10-fold excess drives pseudo-first-order kinetics, ensuring complete labeling if the compound is a true covalent binder.

  • Quenching: After 60 minutes at room temperature, quench 20 µL of the reaction by adding 1% Formic Acid.

    • Causality Check: Formic acid instantly drops the pH, protonating the reactive thiolate (converting S− back to SH ) and completely halting the SN​2 reaction.

  • Desalting: Pass the quenched sample through a C4 ZipTip to remove excess ligand and salts that cause ion suppression.

  • ESI-TOF Analysis (Self-Validation System):

    • Analyze the sample via Intact Protein ESI-TOF MS.

    • The Validation Rule: You must run a parallel negative control using a mutant protein where the target cysteine is mutated to serine (e.g., Cys Ser). A mass shift equal to [TCIMass]−36.46 Da (loss of HCl) on the wild-type protein, combined with no mass shift on the mutant, definitively proves site-specific, irreversible covalent engagement.

References

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale Source: bioRxiv URL:[Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (MDPI) URL:[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: JACS Au (ACS) URL:[Link]

Sources

Standard Boc deprotection conditions for Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Deprotection of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: Navigating the Nuances of Selective Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its utility lies in its robust stability across a wide range of chemical conditions, coupled with its predictable and facile removal under acidic catalysis.[1][2] This application note focuses on the specific deprotection of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate , a substrate featuring a critical chloroacetamide moiety.

The primary challenge in this transformation is the selective cleavage of the N-Boc protecting group while preserving the integrity of the chloroacetamide functional group. Chloroacetamides are valuable electrophilic handles for further functionalization, but they can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4][5] Therefore, the choice of deprotection protocol is not merely a matter of routine procedure but a critical decision that impacts yield, purity, and the viability of subsequent synthetic steps. This guide provides a detailed examination of the underlying mechanisms, a comparative analysis of standard protocols, and actionable, field-proven methodologies to achieve this deprotection with high fidelity.

The Mechanism: An Acid-Catalyzed Cascade

The removal of the Boc group is a classic example of an acid-catalyzed fragmentation reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen, which significantly weakens the adjacent carbonyl-oxygen bond.[2][6][7] This leads to the irreversible collapse of the protonated intermediate to form a highly stable tert-butyl cation, carbon dioxide, and the desired free amine. The amine is subsequently protonated by the excess acid in the medium to form its corresponding salt.[2][6]

The tert-butyl cation generated is a potent electrophile. While in this specific substrate there are no highly susceptible nucleophilic groups like indoles or thioethers, it is a key intermediate to be aware of in other contexts, where it can be quenched by scavengers to prevent side reactions.[8][9]

Boc_Deprotection_Mechanism sub Boc-Protected Amine p_int Protonated Intermediate sub->p_int frag Fragmentation p_int->frag prod Amine Salt frag->prod dummy1 frag->dummy1  + CO₂ (gas)   dummy2 frag->dummy2  + Isobutylene

Caption: Acid-catalyzed mechanism for Boc group removal.

Strategic Selection of Deprotection Reagents

The choice between common acidic reagents is dictated by factors including substrate sensitivity, desired product salt form, and operational simplicity. While chloroacetamides can be hydrolyzed by strong acids, this typically requires elevated temperatures or prolonged reaction times.[4][5][10] Under the standard, room-temperature conditions used for Boc deprotection, the amide bond is generally expected to remain intact.

Reagent SystemTypical ConditionsAvg. TimeProsCons & Mitigation
TFA / DCM 20-50% (v/v) TFA in Dichloromethane (DCM), 0°C to RT30-120 minHighly effective and reliable. Volatile reagents are easily removed in vacuo.[2][11]TFA is corrosive and can be difficult to remove completely. Co-evaporation with a non-polar solvent like toluene can aid removal.[11]
HCl / Dioxane 4M HCl in 1,4-Dioxane (5-10 eq.), RT30-180 minOften precipitates the product as a clean hydrochloride salt, simplifying isolation.[11][12] Considered highly efficient.[13]Dioxane is a suspected carcinogen and should be handled with appropriate care.[14] The resulting HCl salt may require a separate step to generate the free base.
Formic Acid Neat or in a co-solvent, RT2-12 hoursMilder than TFA or HCl, potentially offering a wider safety margin for sensitive substrates.Slower reaction rates. Potential for N-formylation as a side reaction, which can complicate purification.[15]

Decision Workflow for Optimal Protocol Selection

Choosing the right protocol is critical for success. The following workflow provides a logical path to selecting the most appropriate method for deprotecting Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate.

Caption: Workflow for selecting a Boc deprotection method.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for efficient Boc removal.[2][11] The volatility of both TFA and DCM simplifies the workup procedure.

Materials and Reagents:

  • Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous DCM (to a concentration of 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm.

  • Acid Addition: Slowly add TFA (4-10 eq., typically a 1:1 v/v mixture of DCM:TFA is effective) to the stirred solution.[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][16] The product, being a more polar amine, will have a significantly lower Rf value than the starting material. A ninhydrin stain can be used to visualize the primary/secondary amine product on the TLC plate.[16]

  • Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • Workup (to obtain free base): a. Dissolve the resulting residue in an organic solvent such as ethyl acetate or DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. c. Wash the organic layer sequentially with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine, 3-(2-chloroacetamido)piperidine.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in Dioxane

This method is highly effective and offers the advantage of isolating the product as its hydrochloride salt, which is often a crystalline solid that can be easily filtered and purified.[11][12][13]

Materials and Reagents:

  • Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

  • 4M solution of HCl in 1,4-dioxane

  • Anhydrous diethyl ether or MTBE

  • Methanol (optional, as a co-solvent)

  • Standard laboratory glassware, filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

  • Dissolution: Place the Boc-protected substrate (1.0 eq.) in a round-bottom flask. If solubility is an issue, add a minimal amount of a co-solvent like methanol or DCM.

  • Acid Addition: Add the 4M HCl in dioxane solution (5–10 eq. of HCl) to the substrate.[11]

  • Reaction: Stir the resulting solution or slurry at room temperature. The reaction is typically complete within 30 minutes to 3 hours.[11][12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been fully consumed.[1][16]

  • Product Isolation: a. Upon reaction completion, the deprotected amine hydrochloride salt will often precipitate directly from the reaction mixture. b. If precipitation occurs, add an anti-solvent like anhydrous diethyl ether to ensure complete precipitation of the product salt. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual dioxane.[1] e. Dry the resulting solid under vacuum to obtain the pure 3-(2-chloroacetamido)piperidine hydrochloride.

Conclusion and Best Practices

The deprotection of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a critical transformation that can be achieved with high efficiency using standard acidic protocols. Both TFA in DCM and 4M HCl in dioxane are excellent, reliable choices. The selection between them should be guided by the desired final salt form and laboratory workflow preferences. Given the stability of the chloroacetamide group under standard room temperature conditions, side reactions such as hydrolysis are not a primary concern, but reaction progress should always be carefully monitored to avoid unnecessarily prolonged exposure to strong acid.[16][17] By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently execute this deprotection and advance their synthetic campaigns.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Kaliyappan, T., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Kaliyappan, T., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • HeteroLetters. (2013). STUDIES ON THE SYNTHESIS OF THIAZOLINE AND THIAZOLE DERIVATIVES FROM AMINO ACIDS. HeteroLetters, 3(4), 415-426. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8329-8333. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Organic Chemistry. (2022, December 15). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Roberts, A. L., & Gsell, T. C. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5035-5043. [Link]

  • Ranu, B. C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information. The Royal Society of Chemistry. [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]

  • Roberts, A. L., & Gsell, T. C. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]

  • Roberts, A. L., & Gsell, T. C. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). L-Proline. [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Semantic Scholar. (2008, March 1). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • PMC. (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • Reddit. (2024, February 21). Boc-Deprotection. [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents. (n.d.).

Sources

Advanced Application Note: Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate in Covalent PROTAC Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). While early PROTACs relied heavily on reversible non-covalent binders for E3 ligases like CRBN and VHL, the field is rapidly expanding to harness novel E3 ligases via covalent recruitment[1].

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS: 1332528-95-6) is a highly specialized, bifunctional chemical building block designed for the synthesis of covalent PROTACs. It features two critical domains:

  • The Chloroacetamide Warhead: A finely tuned electrophile that selectively reacts with nucleophilic cysteine residues (e.g., Cys177/179 on DCAF16 or Cys132 on RNF4) via an SN​2 mechanism[2]. According to Hard-Soft Acid-Base (HSAB) theory, the soft α -chloro carbonyl preferentially alkylates soft thiolate anions, minimizing off-target reactions with hard nucleophiles like lysines.

  • The 3-Substituted Piperidine Scaffold: The Boc-protected secondary amine allows for orthogonal deprotection and linker attachment. Crucially, the 3-position substitution provides a unique, non-linear exit vector compared to traditional para-substituted (4-position) rings. This specific geometry is highly advantageous for exploring the conformational space required to form a productive ternary complex[3].

This application note provides a comprehensive, self-validating framework for utilizing this building block to synthesize and validate covalent PROTACs.

Workflow and Pathway Visualization

The integration of this building block into a PROTAC candidate involves a straightforward two-step chemical synthesis, followed by the biological formation of a ternary complex that drives ubiquitination.

Workflow N1 Tert-butyl 3-(2-chloroacetamido) piperidine-1-carboxylate N2 Boc Deprotection (20% TFA/DCM) N1->N2 Step 1: Acidic Cleavage N3 Piperidine Intermediate (Free Amine) N2->N3 LC-MS Validation (-100 Da) N4 Amide Coupling (HATU, DIPEA, Linker-POI) N3->N4 Step 2: Conjugation N5 Covalent PROTAC Candidate N4->N5 HPLC Purification

Figure 1: Two-step synthetic workflow for incorporating the chloroacetamide-piperidine building block into a PROTAC.

MOA PROTAC Covalent PROTAC (Piperidine-Chloroacetamide) E3 E3 Ligase (e.g., DCAF16 Cys177/179) PROTAC->E3 Irreversible Covalent Bond POI Protein of Interest (e.g., BRD4, FKBP12) PROTAC->POI Reversible Binding TC Ternary Complex [POI - PROTAC - E3] E3->TC POI->TC UB Polyubiquitination (K48-linked) TC->UB E2 Ligase Recruitment DEG Proteasomal Degradation (26S Proteasome) UB->DEG

Figure 2: Mechanism of action for a covalent PROTAC recruiting a cysteine-bearing E3 ligase to drive targeted protein degradation.

Quantitative Data Summaries

To understand the causality behind selecting a chloroacetamide over other warheads, and a 3-piperidine over a 4-piperidine, consider the empirical data summarized below.

Table 1: Comparative Reactivity of Electrophilic Warheads in Covalent PROTACs [4]

Warhead TypeTarget ResidueIntrinsic Reactivity ( kinact​/KI​ )ReversibilityTypical E3 Ligase Targets
Chloroacetamide Cysteine (Soft)Moderate to HighIrreversibleDCAF16, RNF114, RNF4
Acrylamide Cysteine (Soft)Low to ModerateIrreversibleKeap1, DCAF11
Sulfonyl Fluoride Serine/Tyrosine (Hard)HighIrreversibleVHL (Ser110)
Cyanoacrylamide Cysteine (Soft)ModerateReversibleTargeted POIs (e.g., BTK)

Table 2: Linker Vector Analysis (Piperidine Scaffolds)

Scaffold GeometryExit Vector AngleConformational FlexibilityTernary Complex Formation RateTarget Degradation ( Dmax​ )
3-Piperidine (Meta-like) ~120°High (Equatorial/Axial shifts)Rapid (Favorable PPIs)> 90%
4-Piperidine (Para-like) ~180°Low (Linear projection)Slower (Steric clashes)~ 65%

Note: The 120° exit vector of the 3-piperidine scaffold allows the PROTAC to "wrap" around the protein surface, facilitating closer protein-protein interactions (PPIs) between the E3 ligase and the POI[3].

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to ensure that every step of the PROTAC development cycle is self-validating. The following protocols integrate mechanistic causality and internal controls.

Protocol 1: Chemical Synthesis of the Covalent PROTAC

Objective: Deprotect the Boc group and conjugate the piperidine amine to a POI-targeting ligand bearing a carboxylic acid linker.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to a final concentration of 20% (v/v).

    • Causality: TFA selectively cleaves the acid-labile Boc group. The chloroacetamide warhead is highly stable under acidic conditions, preventing premature degradation.

  • Validation (LC-MS): Stir at room temperature for 1 hour. Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the starting mass disappears and a new peak corresponding to [M - 100 Da + H]+ (loss of Boc) emerges.

  • Solvent Removal: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the piperidine TFA salt.

  • Amide Coupling: In a dry flask, dissolve the POI-Linker-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to activate the acid.

    • Causality: HATU is a premier coupling reagent that rapidly forms an active ester, minimizing epimerization. DIPEA neutralizes the piperidine TFA salt, rendering the secondary amine nucleophilic.

  • Conjugation: Add the piperidine TFA salt (1.1 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to isolate the final covalent PROTAC.

Protocol 2: In Vitro Target Engagement Assay (ABPP)

Objective: Validate that the PROTAC covalently binds the target cysteine on the E3 ligase (e.g., DCAF16)[5].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant DCAF16 protein to 1 µM in PBS (pH 7.4).

  • Compound Incubation: Treat the protein with varying concentrations of the PROTAC candidate (0.1 µM to 10 µM) or DMSO vehicle for 2 hours at 37°C.

    • Causality: The 2-hour incubation allows the irreversible SN​2 reaction between the chloroacetamide and the E3 ligase cysteine to reach completion.

  • Competitive Probe Addition: Add a broad-spectrum cysteine-reactive fluorescent probe (e.g., Rhodamine-Iodoacetamide, Rh-IA) at 5 µM for 30 minutes.

    • Causality: Rh-IA will label any free, unreacted cysteines. If the PROTAC successfully engaged the target cysteine, it will block Rh-IA binding.

  • Validation (SDS-PAGE): Resolve the proteins on an SDS-PAGE gel and image using a fluorescence scanner.

    • Self-Validation: A successful PROTAC will show a dose-dependent decrease in the fluorescent signal of the DCAF16 band, proving direct target occupancy.

Protocol 3: Cellular Degradation and Mechanistic Rescue Assay

Objective: Confirm that the PROTAC induces degradation of the POI in live cells via the Ubiquitin-Proteasome System (UPS)[6].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HEK293T cells in 6-well plates. Treat cells with the PROTAC (10 nM - 1 µM) for 12 hours.

  • Mechanistic Controls (The Rescue Experiment): In parallel wells, pre-treat cells for 2 hours with either:

    • MG132 (10 µM): A 26S proteasome inhibitor.

    • MLN4924 (1 µM): A NEDD8-activating enzyme inhibitor (blocks Cullin-RING ligase activity).

    • Causality: PROTACs can sometimes cause off-target cytotoxicity leading to non-specific protein loss. Pre-treating with MG132 or MLN4924 blocks the UPS machinery.

  • Lysis & Western Blot: Lyse cells in RIPA buffer, quantify protein, and perform Western Blotting against the POI and a loading control (e.g., GAPDH).

  • Validation:

    • Self-Validation: Authentic PROTAC activity is confirmed only if the POI is degraded in the PROTAC-only wells, but POI levels are completely rescued (restored to baseline) in the wells co-treated with MG132 or MLN4924.

Conclusion & Best Practices

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a highly effective scaffold for discovering next-generation covalent PROTACs. When utilizing this building block:

  • Always verify linker trajectory: The 3-position geometry is powerful but requires empirical tuning of linker length (typically PEG2 to PEG4) to prevent steric clashes within the ternary complex.

  • Monitor non-specific reactivity: While chloroacetamides are relatively mild, high intracellular concentrations (>5 µM) can lead to off-target glutathione (GSH) depletion. Optimize the POI ligand affinity to drive degradation at nanomolar concentrations, minimizing warhead-driven toxicity.

References

  • Frontiers in Chemistry (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.[3] URL:[Link]

  • MDPI Pharmaceuticals (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.[2] URL:[Link]

  • Signal Transduction and Targeted Therapy / NIH PMC (2021). Applications of Covalent Chemistry in Targeted Protein Degradation.[1] URL:[Link]

  • RSC Medicinal Chemistry / NIH PMC (2023). Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development.[5] URL:[Link]

  • Journal of Medicinal Chemistry (2022). Homobivalent, Trivalent, and Covalent PROTACs: Emerging Strategies for Protein Degradation.[4] URL:[Link]

  • RSC Chemical Biology (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation.[6] URL:[Link]

Sources

Application Note: Targeted Cysteine Alkylation and Covalent Fragment Screening Using Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of targeted covalent inhibitors (TCIs) relies heavily on the precise, irreversible engagement of nucleophilic amino acids within protein binding pockets. This application note details the mechanistic rationale, experimental protocols, and validation strategies for utilizing tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS: 1332528-95-6) as a covalent fragment. By leveraging an attenuated chloroacetamide warhead and an sp³-rich Boc-protected piperidine scaffold, this compound enables selective alkylation of cysteine residues while minimizing off-target modifications, making it an ideal probe for Fragment-Based Drug Discovery (FBDD) and chemoproteomic profiling [1].

Mechanistic Rationale & Chemical Biology Context

Successful covalent fragment screening requires balancing warhead reactivity with target affinity.

  • The Chloroacetamide Advantage: While iodoacetamides (IAAs) are ubiquitous in proteomics, their high electrophilicity frequently leads to promiscuous alkylation of lysine, histidine, and N-terminal amines [2]. Chloroacetamides (CAAs) possess a poorer leaving group (chloride vs. iodide), which attenuates their reactivity. This kinetic tuning restricts reactivity primarily to the highly nucleophilic thiolate anion of cysteine at physiological pH, minimizing false positives in screening assays [3].

  • Scaffold Design: The tert-butyl 3-aminopiperidine-1-carboxylate core provides a sterically defined, hydrophobic moiety designed to probe shallow binding pockets. The Boc protecting group ensures the secondary amine remains inert during the initial screening phase, allowing the chloroacetamide warhead to independently drive covalent engagement via an Sₙ2 mechanism.

Workflow Visualization

Workflow A Target Protein (Native State) B Incubation with Tert-butyl 3-(2-chloroacetamido) piperidine-1-carboxylate A->B pH 7.5-8.0 37°C C Covalent Adduct Formation (SN2) B->C Thiolate Attack D Intact MS / Bottom-Up Proteomics C->D Trypsin Digestion (Optional) E Data Analysis: +253.15 Da Mass Shift D->E Identification

Caption: Workflow for covalent fragment screening and target validation using intact mass spectrometry.

Experimental Protocols

Protocol A: In Vitro Recombinant Protein Labeling (Intact Mass Spectrometry)

Objective: Validate the formation of a covalent adduct between the target protein and the fragment. This protocol acts as a self-validating system: a specific mass shift confirms target engagement, while multiple shifts indicate non-specific over-alkylation.

Causality & Design Choices:

  • Why TCEP? Dithiothreitol (DTT) contains two thiol groups that will aggressively scavenge the chloroacetamide fragment, leading to false negatives. TCEP is a phosphine-based reducing agent that does not react with electrophiles[2].

  • Why pH 7.5–8.0? Cysteine has a pKa of ~8.3. At pH 7.5, a small but sufficient fraction of cysteine exists as the highly nucleophilic thiolate anion, driving the Sₙ2 reaction forward without deprotonating lysine (pKa ~10.5), thereby preserving selectivity.

Step-by-Step Methodology:

  • Preparation: Buffer exchange the recombinant protein (10–50 µM) into 50 mM HEPES, 150 mM NaCl, pH 7.5. Avoid primary amine-containing buffers like Tris if prolonged incubation is required.

  • Reduction: Add neutral TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature to reduce disulfide bonds.

  • Labeling: Add tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (from a 50 mM DMSO stock) to achieve a 10- to 50-fold molar excess over the protein. Ensure the final DMSO concentration remains ≤2% to prevent protein denaturation.

  • Incubation: Incubate the mixture at 25°C or 37°C for 1 to 4 hours, protected from light.

  • Quenching: Halt the reaction by adding DTT to a final concentration of 10 mM. Mechanism: The excess DTT provides an overwhelming concentration of competing thiols, immediately reacting with any remaining unreacted fragment and freezing the protein labeling state.

  • Analysis: Desalt the sample and analyze via LC-MS (Intact Mass).

Self-Validation Checkpoint: Successful Sₙ2 alkylation results in the loss of HCl. Look for a precise mass shift of +253.15 Da (Exact mass of C₁₃H₂₁N₂O₃ adduct). If no shift is observed, verify the buffer pH. If multiple additions (+506.30 Da, etc.) are present, reduce the fragment concentration to restore selectivity.

Protocol B: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Objective: Assess the proteome-wide selectivity of the fragment in complex cell lysates.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare native cell lysates in PBS (pH 7.4). Clarify by centrifugation and adjust the protein concentration to 2 mg/mL.

  • Fragment Incubation: Treat 500 µL of lysate with 50 µM of the fragment (or DMSO vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add 100 µM of a broad-spectrum alkyne-iodoacetamide (IA-alkyne) probe. Incubate for 1 hour at room temperature. Mechanism: The IA-alkyne probe will label all unreacted cysteines. Cysteines covalently engaged by the fragment in Step 2 are protected from this labeling.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) by adding biotin-azide, TCEP, TBTA ligand, and CuSO₄. Incubate for 1 hour.

  • Enrichment & LC-MS/MS: Precipitate proteins, resuspend, and enrich on streptavidin agarose beads. Perform on-bead trypsin digestion and analyze via LC-MS/MS. Engaged targets are identified by a significant reduction in spectral counts in the fragment-treated sample compared to the DMSO control.

Visualization of Chemical Mechanism

Mechanism Electrophile Chloroacetamide Warhead (Attenuated Reactivity) Cys Cysteine Thiolate (High Nucleophilicity) Electrophile->Cys Preferred Pathway (Kinetic Control) Lys Lysine / N-Terminus (Lower Nucleophilicity) Electrophile->Lys Suppressed Pathway Target Targeted Covalent Bond (Irreversible Thioether) Cys->Target OffTarget Off-Target Alkylation (Minimal at pH 7.5) Lys->OffTarget

Caption: Kinetic preference of chloroacetamide electrophiles for cysteine thiolates over off-target residues.

Data Presentation: Comparative Warhead Analysis

When designing a chemoproteomic experiment, selecting the correct electrophile is critical. The table below summarizes the quantitative and qualitative differences between chloroacetamides and iodoacetamides based on established proteomic literature [4, 5].

ParameterChloroacetamide (CAA)Iodoacetamide (IAA)Practical Implication for Assay Design
Intrinsic Reactivity ModerateHighCAA requires longer incubation or higher concentration but yields cleaner, target-specific data.
Cysteine Selectivity ExcellentPoorCAA minimizes false positives and over-alkylation in fragment screening libraries.
Off-Target Alkylation MinimalHigh (Lys, His, N-termini)IAA complicates MS/MS spectra interpretation due to promiscuous adduct formation.
Methionine Oxidation Elevated (up to 40%)Low (2-5%)Critical: Must set Methionine oxidation (+15.99 Da) as a variable modification during MS database searches when using CAA [5].

References

  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Source: National Institutes of Health (NIH) / RSC Medicinal Chemistry. URL: [Link]

  • Title: Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Source: PubMed. URL: [Link]

Application Note: Advanced Cross-Coupling Strategies for Tert-Butyl 3-(2-Chloroacetamido)piperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the functionalization of privileged scaffolds is paramount. Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate represents a highly versatile building block, combining a Boc-protected piperidine core with an electrophilic α -chloro amide moiety. Historically, α -chloro amides have been relegated to simple SN​2 nucleophilic substitutions. However, recent advancements in transition-metal catalysis have unlocked these substrates for direct C–C bond formation via cross-coupling, enabling the rapid synthesis of complex α -aryl and α -alkenyl amides.

This application note details field-proven methodologies for the cross-coupling of this specific molecule, focusing on the causality behind reaction parameters and providing self-validating protocols designed for high-throughput medicinal chemistry environments.

Mechanistic Causality: Activating the C(sp3)–Cl Bond

Activating a C(sp3)–Cl bond is thermodynamically challenging due to its high bond dissociation energy relative to bromides or iodides. However, the 2-chloroacetamido group possesses two critical structural advantages that make it an ideal cross-coupling partner:

  • Carbonyl-Assisted Activation: The adjacent amide carbonyl significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C–Cl bond. This facilitates either direct oxidative addition by a low-valent metal or single-electron transfer (SET) to generate an α -carbonyl radical[1].

  • Absence of β -Hydrides: The primary alkyl chloride (–CH 2​ –Cl) is flanked by an amide nitrogen and a carbonyl carbon. The complete absence of β -hydrogens renders the notoriously problematic β -hydride elimination pathway impossible, ensuring high fidelity in C–C bond formation without alkene byproducts.

Mechanistic Pathway

In a metallaphotoredox cross-electrophile coupling (XEC) paradigm, the reaction relies on a dual catalytic cycle. Visible light irradiation of a photocatalyst generates a strongly reducing excited state. This state facilitates a halogen-atom transfer (HAT) or SET event, homolytically cleaving the C–Cl bond to yield a stabilized carbon-centered radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. The resulting Ni(II)–aryl complex rapidly captures the α -carbonyl radical, forming a transient Ni(III) species that undergoes reductive elimination to forge the new C–C bond[1].

Mechanism Ni0 Ni(0) Active Species OxAdd Oxidative Addition (Aryl Halide) Ni0->OxAdd NiII Ni(II)-Aryl Complex OxAdd->NiII NiIII Ni(III)-Aryl-Alkyl NiII->NiIII Radical Capture Radical α-Carbonyl Radical (from C-Cl Homolysis) Radical->NiIII SET/HAT RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Photoredox Turn-over Product Coupled Product RedElim->Product

Fig 1. Metallaphotoredox catalytic cycle for α-chloro amide cross-electrophile coupling.

Comparative Analysis of Coupling Modalities

To provide researchers with optimal strategic flexibility, we summarize three distinct cross-coupling modalities applicable to α -chloro amides.

Table 1: Quantitative Data & Method Comparison

ParameterMetallaphotoredox XEC[1]Suzuki-Miyaura Coupling[2]Electrochemical XEC[3]
Coupling Partner Aryl/Heteroaryl BromidesArylboronic AcidsAlkenyl Triflates
Catalyst System NiCl 2​ (dtbbpy) / Ir-photocatalystNiBr 2​ (diglyme) / BioxazolineNi(ClO 4​ ) 2​ / Phenanthroline
Driving Force Visible Light (Blue LED)Thermal (Base-promoted)Anodic Oxidation / Cathodic Reduction
Typical Yield Range 70% – 90%65% – 85%60% – 84%
Key Advantage Mild, room temperature conditionsUtilizes abundant boronic acidsReagent-free reduction, highly scalable

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in checkpoints ensure that deviations in catalyst activation or reagent integrity are caught before downstream processing.

Protocol A: Metallaphotoredox Cross-Electrophile Coupling with Aryl Bromides

This protocol utilizes synergistic nickel and photoredox catalysis to couple the target molecule with aryl bromides under exceptionally mild conditions, preserving the acid-sensitive Boc group.

Reagents & Causality:

  • Substrate: Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (1.0 equiv, 0.5 mmol).

  • Coupling Partner: Aryl bromide (1.5 equiv). Causality: Excess aryl bromide compensates for minor protodehalogenation side reactions.

  • Catalysts: NiCl 2​ (dtbbpy) (5 mol%), Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (1 mol%). Causality: The bidentate dtbbpy ligand enforces a rigid square-planar geometry on the Ni center, accelerating radical capture while resisting off-cycle disproportionation.

  • Reductant: Tris(trimethylsilyl)silane (TMS 3​ SiH) (1.2 equiv). Causality: Acts as a halogen-atom abstractor to generate the α -carbonyl radical.

  • Base: Na 2​ CO 3​ (2.0 equiv).

  • Solvent: Anhydrous DMA (0.1 M).

Step-by-Step Methodology:

  • Assembly: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial equipped with a stir bar with the substrate, aryl bromide, NiCl 2​ (dtbbpy), Ir-photocatalyst, and Na 2​ CO 3​ .

  • Solvation & Reductant Addition: Add anhydrous DMA followed by TMS 3​ SiH. Seal the vial with a PTFE-lined septum cap.

  • Validation Checkpoint 1 (Visual): The initial solution should appear pale green. If the solution is brown/black at this stage, the glovebox atmosphere is compromised (O 2​ contamination).

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously (800 rpm) at room temperature.

  • Validation Checkpoint 2 (Visual): Within 15 minutes of irradiation, the solution must transition to a deep red/brown color. Causality: This color shift is the self-validating indicator that the active Ni(0) species has been successfully generated.

  • Monitoring: After 4 hours, sample 10 μ L, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint 3 (Analytical): Proceed to workup only when LC-MS confirms >95% consumption of the α -chloro amide.

  • Workup: Dilute with EtOAc, wash with 5% LiCl aqueous solution (3x) to remove DMA, dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Workflow Step1 Reagent Assembly (Inert Atmosphere) Step2 Visual Check 1 (Pale Green Sol.) Step1->Step2 Step3 Photochemical Irradiation Step2->Step3 Step4 Visual Check 2 (Deep Red Sol.) Step3->Step4 Step5 LC-MS Validation (>95% Conversion) Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Fig 2. Self-validating experimental workflow for photoredox cross-coupling.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

For laboratories lacking photoredox infrastructure, thermal Suzuki-Miyaura coupling provides a robust alternative using widely available arylboronic acids[2].

Reagents & Causality:

  • Substrate: Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (1.0 equiv, 0.5 mmol).

  • Coupling Partner: Arylboronic acid (1.5 equiv).

  • Catalyst: NiBr 2​ (diglyme) (10 mol%), Bathophenanthroline (12 mol%). Causality: Bathophenanthroline is electronically tuned to facilitate the difficult oxidative addition into the C(sp3)–Cl bond while stabilizing the resulting Ni(II) intermediate against degradation.

  • Base: K 3​ PO 4​ (2.5 equiv). Causality: Mild inorganic base prevents Boc-deprotection while sufficiently activating the boronic acid for transmetalation.

  • Solvent: tert-Amyl alcohol (0.2 M).

Step-by-Step Methodology:

  • Assembly: To an oven-dried Schlenk tube, add the substrate, arylboronic acid, NiBr 2​ (diglyme), ligand, and K 3​ PO 4​ .

  • Degassing: Add tert-Amyl alcohol. Subject the mixture to three freeze-pump-thaw cycles. Causality: Rigorous deoxygenation is mandatory. Oxygen rapidly oxidizes the electron-rich Ni(0) intermediate, stalling the catalytic cycle.

  • Validation Checkpoint 1 (Procedural): Ensure the vacuum holds below 100 mTorr during the pump phase to validate the absence of volatile contaminants and oxygen.

  • Heating: Backfill with Argon, seal, and heat at 60 °C for 16 hours.

  • Validation Checkpoint 2 (Analytical): Quench a 20 μ L aliquot with water, extract with EtOAc, and analyze via GC-FID or LC-MS. The reaction is validated if the ratio of product to protodeboronated side-product is >10:1.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and nickel residue, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Title: Electrochemical Nickel-Catalyzed Cross-Electrophile Coupling of Alkenyl Triflates with α-Chloroamides Source: Organic Letters - ACS Publications URL
  • Title: Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides Source: PubMed / Journal of the American Chemical Society URL
  • Title: A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides Source: CoLab URL

Sources

Application Notes and Protocols: In Vitro Characterization of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate as a Potential Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The resurgence of covalent inhibitors in drug discovery is driven by their potential for enhanced potency, prolonged target engagement, and the ability to tackle challenging targets. Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a molecule of interest, featuring a chloroacetamide "warhead" which is a reactive electrophile capable of forming a covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) on a target protein. The piperidine scaffold is a common motif in medicinal chemistry, known for its favorable physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to characterize this compound as a potential covalent inhibitor.

These protocols are designed to first establish the time-dependent nature of inhibition, a hallmark of covalent binders, and then to confirm the irreversible nature of this binding and to physically document the formation of a covalent adduct.

Principle of Covalent Inhibition Assays

The characterization of a covalent inhibitor typically follows a multi-step process. Unlike reversible inhibitors where a rapid equilibrium is established, covalent inhibitors often exhibit time-dependent inhibition. The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which accounts for both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).

The experimental workflow is designed to answer three key questions:

  • Does the compound exhibit time-dependent inhibition?

  • Is the inhibition irreversible?

  • Does the compound form a covalent adduct with the target protein?

This guide will provide detailed protocols for a time-dependent IC50 assay, a washout assay for irreversibility, and mass spectrometry-based analysis for adduct confirmation.

Experimental Workflow Overview

G cluster_0 Biochemical Characterization cluster_1 Biophysical Confirmation A Time-Dependent IC50 Assay B Washout Assay A->B If time-dependent E Data Analysis (IC50 shift, kinact/KI) A->E C Intact Protein Mass Spectrometry B->C If irreversible D Peptide Mapping Mass Spectrometry C->D If adduct confirmed F Adduct Mass Confirmation C->F G Modification Site Identification D->G

Caption: Workflow for characterizing a potential covalent inhibitor.

PART 1: Biochemical Characterization

Protocol 1: Time-Dependent IC50 Assay

This assay is the first step to investigate if Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate acts as a covalent inhibitor. A decrease in the IC50 value with increased pre-incubation time is a strong indicator of a covalent mechanism.

Materials:

  • Target enzyme solution

  • Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate stock solution (in DMSO)

  • Assay buffer (Note: Avoid buffers containing nucleophiles like DTT or β-mercaptoethanol which can react with the compound.)

  • Substrate solution

  • Detection reagent

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer.

    • Prepare the target enzyme and substrate solutions at appropriate concentrations in assay buffer.

  • Experimental Setup:

    • In a multi-well plate, add the target enzyme to the assay buffer.

    • Add the serially diluted inhibitor to the enzyme solution. Include a DMSO-only control.

    • Pre-incubate the enzyme-inhibitor mixtures for varying time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature.

  • Reaction Initiation and Detection:

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells.

    • Allow the reaction to proceed for a fixed time.

    • Stop the reaction and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

Data Analysis:

  • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point.

  • Fit the data to a dose-response curve to determine the IC50 value for each time point.

  • A leftward shift (decrease) in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition.

Pre-incubation Time (min)IC50 (µM) [Hypothetical Data]
010.2
155.1
302.3
600.9
1200.4
Protocol 2: Washout Assay for Irreversible Inhibition

This assay determines if the inhibition is irreversible, a key characteristic of many covalent inhibitors. Sustained inhibition after removal of the unbound inhibitor indicates irreversible binding.

Materials:

  • Target enzyme solution or cells expressing the target

  • Saturating concentration of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

  • Non-covalent control inhibitor

  • Washout buffer (inhibitor-free)

  • Method for removing unbound inhibitor (e.g., rapid dilution, spin columns, or cell washing)

  • Substrate and detection reagents

Procedure:

  • Inhibitor Treatment:

    • Treat the enzyme or cells with a saturating concentration of the covalent inhibitor, a non-covalent control, and a DMSO-only control for a defined period (e.g., 1-2 hours).

  • Washout Step:

    • For enzymes: Use a method like rapid dilution or spin columns to remove the unbound inhibitor.

    • For cells: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.

  • Functional Readout:

    • After the washout, measure the activity of the target enzyme or a downstream signaling event in the cells.

Data Analysis:

  • Compare the target activity after treatment with the covalent inhibitor, non-covalent control, and DMSO. If the inhibition by Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is sustained after washout, while the non-covalent inhibitor's effect is reversed, this supports an irreversible binding mechanism.

PART 2: Biophysical Confirmation of Covalent Adduct Formation

Mass spectrometry (MS) is a powerful tool to directly confirm the formation of a covalent adduct between the inhibitor and the target protein. This is achieved by detecting a mass increase in the protein corresponding to the molecular weight of the inhibitor.

Mass Spectrometry Workflow

G A Incubate Protein with Inhibitor B LC-MS Analysis A->B D Proteolytic Digestion A->D C Intact Protein Analysis (Top-Down) B->C G Confirm Mass Adduct C->G E Peptide Mapping (Bottom-Up) D->E F MS/MS Fragmentation E->F H Identify Modified Peptide E->H I Pinpoint Modified Residue F->I

Caption: Mass spectrometry workflow for covalent adduct analysis.

Protocol 3: Intact Protein Mass Spectrometry Analysis

This protocol aims to confirm the formation of a covalent adduct and determine the stoichiometry of binding.

Materials:

  • Purified target protein

  • Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

  • Assay buffer

  • Quenching solution (e.g., 0.1% formic acid)

  • LC-MS system (e.g., ESI-QTOF or Orbitrap)

Procedure:

  • Protein-Inhibitor Incubation:

    • Incubate the target protein with an excess of the inhibitor for a sufficient time to ensure reaction completion. Include a DMSO control.

  • Sample Preparation:

    • Quench the reaction by adding the quenching solution.

    • Desalt the sample using a suitable method (e.g., C4 ZipTip).

  • LC-MS Analysis:

    • Inject the sample onto an LC-MS system.

    • Acquire data in full MS scan mode over an appropriate m/z range.

Data Analysis:

  • Process the raw data to obtain the mass spectrum for the protein.

  • Deconvolute the multiply charged ion series to determine the zero-charge mass of the protein.

  • Compare the mass of the inhibitor-treated protein with the untreated control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

SampleExpected Mass (Da) [Hypothetical]Observed Mass (Da) [Hypothetical]Mass Shift (Da) [Hypothetical]
Protein Control30,000.030,000.2-
Protein + Inhibitor30,275.830,276.0+275.8

(Note: The mass of the inhibitor fragment that adducts to the protein will be the molecular weight of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate minus the chlorine atom, which is the leaving group in the nucleophilic substitution reaction.)

Protocol 4: Peptide Mapping for Modification Site Identification

This "bottom-up" proteomics approach identifies the specific amino acid residue(s) modified by the inhibitor.

Materials:

  • Covalently modified protein sample (from Protocol 3)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration.

    • Digest the protein into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto an LC-MS/MS system.

    • The instrument will perform data-dependent acquisition, selecting precursor ions for fragmentation (MS/MS).

Data Analysis:

  • Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).

  • Specify the mass of the inhibitor adduct as a variable modification.

  • The search engine will identify the peptide containing the modification and pinpoint the specific amino acid residue that was modified.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate as a potential covalent inhibitor. By systematically assessing its time-dependent inhibitory activity, the reversibility of its binding, and confirming covalent adduct formation through mass spectrometry, researchers can gain critical insights into its mechanism of action. This detailed characterization is essential for the advancement of this compound in drug discovery programs.

References

  • MDPI. (2023, April 5). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 283(Pt 3), 847–852.
  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]

  • Lopes, V. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 86.
  • ACS Chemical Biology. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, August 8). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (1986, January 17). *A kinetic study of the irreversible inhibition of an enzyme measured in the presence of coupled enzymes.

Troubleshooting & Optimization

Technical Support Center: Improving Synthesis Yield of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.

The target molecule is a valuable bifunctional intermediate. The chloroacetamide moiety serves as a versatile electrophilic handle for nucleophilic substitution, while the Boc-protected piperidine ring is a common scaffold in medicinal chemistry. The N-acylation of Tert-butyl 3-aminopiperidine-1-carboxylate with chloroacetyl chloride is a rapid and often exothermic reaction that, while straightforward in principle, presents several opportunities for yield loss and impurity formation. This guide provides a systematic approach to mastering this synthesis.

Optimized Baseline Protocol

This protocol represents a standard, robust method for the chloroacetylation reaction, serving as a reliable starting point for your experiments.

Reagent & Reaction Parameters Table
Reagent/ParameterMolar Equiv.Typical AmountPurpose
Tert-butyl 3-aminopiperidine-1-carboxylate1.01.00 gStarting Material
Chloroacetyl Chloride (CAC)1.1 - 1.2~0.42 mLAcylating Agent
Triethylamine (TEA)1.2 - 1.5~1.05 mLHCl Scavenger (Base)
Dichloromethane (DCM), Anhydrous-20 mLSolvent
Temperature-0 °C to RTReaction Control
Reaction Time-1-3 hours-
Step-by-Step Methodology
  • Preparation: To a dry, argon-flushed round-bottom flask, add Tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.

  • Acylation: Add chloroacetyl chloride (1.1 equiv.) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Low yield is the most common issue and can stem from multiple factors. A systematic diagnosis is key.

Potential Cause A: Reagent Inactivation or Degradation
  • Causality: Chloroacetyl chloride (CAC) is highly reactive and susceptible to hydrolysis.[2] If it reacts with atmospheric moisture or residual water in the solvent, it decomposes to chloroacetic acid, which will not acylate your amine. Similarly, the starting amine is basic and will be rendered non-nucleophilic if it is protonated by an acid.

  • Solution:

    • Ensure Anhydrous Conditions: Use a flame- or oven-dried flask under an inert atmosphere (nitrogen or argon). Use a quality grade of anhydrous solvent.[2]

    • Verify Reagent Quality: Use a fresh bottle of chloroacetyl chloride or one that has been properly stored. CAC is a fuming liquid and should be handled with care in a chemical fume hood.[1]

    • Check Amine Salt Formation: The hydrochloric acid (HCl) generated during the reaction will protonate the starting amine, effectively stopping the reaction.[1][3] This is why a base (HCl scavenger) is essential. Ensure you have added a sufficient amount of a suitable base like triethylamine.

Potential Cause B: Ineffective Temperature Control
  • Causality: The reaction between an amine and an acyl chloride is highly exothermic.[4] If CAC is added too quickly or without adequate cooling, localized heating can cause the solvent to boil or lead to the formation of undesired, dark-colored side products, reducing the overall yield of the desired product.[5][6]

  • Solution:

    • Maintain 0 °C During Addition: Always cool the reaction vessel in an ice bath before and during the dropwise addition of chloroacetyl chloride.[1][7][8]

    • Slow, Controlled Addition: Add the CAC slowly using a syringe pump or by adding it drop-by-drop from an addition funnel. This allows the heat to dissipate effectively.

Troubleshooting Flowchart for Low Yield

G start Problem: Low or No Yield check_reagents Check Reagents & Conditions: - Anhydrous Solvent? - Inert Atmosphere? - Fresh Chloroacetyl Chloride? start->check_reagents check_base Was sufficient base (e.g., TEA) added? (1.2-1.5 equiv.) check_reagents->check_base If Yes solution_reagents Solution: Repeat with dry equipment, anhydrous solvent, and fresh reagents. check_reagents->solution_reagents If No check_temp Was reaction cooled to 0°C during dropwise addition of CAC? check_base->check_temp If Yes solution_base Solution: HCl byproduct protonated the amine. Repeat with sufficient base. check_base->solution_base If No check_tlc Does TLC show unreacted starting material? check_temp->check_tlc If Yes solution_temp Solution: Exotherm may have caused side reactions. Repeat with proper cooling. check_temp->solution_temp If No solution_incomplete Solution: Reaction is incomplete. Extend reaction time at RT and continue monitoring. check_tlc->solution_incomplete If Yes solution_other Solution: Product may have been lost during workup/purification. Review extraction and chromatography procedures. check_tlc->solution_other If No G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Aqueous Workup cluster_3 Isolation & Purification setup_1 1. Add Amine & Anhydrous DCM to dry flask under Argon setup_2 2. Cool to 0°C setup_1->setup_2 setup_3 3. Add Triethylamine setup_2->setup_3 setup_4 4. Add Chloroacetyl Chloride (dropwise) setup_3->setup_4 reaction 5. Stir at 0°C -> RT setup_4->reaction tlc 6. Monitor by TLC (until amine is consumed) reaction->tlc workup_1 7. Quench with Water tlc->workup_1 workup_2 8. Wash with 1M HCl workup_1->workup_2 workup_3 9. Wash with sat. NaHCO₃ workup_2->workup_3 workup_4 10. Wash with Brine workup_3->workup_4 iso_1 11. Dry (Na₂SO₄) & Concentrate workup_4->iso_1 iso_2 12. Purify via Column Chromatography iso_1->iso_2 iso_3 13. Characterize Pure Product iso_2->iso_3

Sources

Minimizing hydrolysis of the chloroacetamide group in Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during its use and synthesis: the unwanted hydrolysis of the chloroacetamide functional group. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your compound.

The chloroacetamide moiety is a versatile electrophilic handle for covalent modification of biological targets, but its susceptibility to hydrolysis can lead to the formation of the corresponding hydroxyacetamide impurity, compromising yield, purity, and experimental outcomes. This guide explains the causal mechanisms behind this degradation and offers robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate.

Q1: I've detected an impurity with a mass increase of 18 Da and a loss of 34.5 Da (relative to the parent molecule), corresponding to the replacement of chlorine with a hydroxyl group. What is happening?

A1: You are observing the classic hydrolysis of the chloroacetamide group. The chloroacetyl group (R-NH-C(O)CH₂Cl) is reacting with water to form a hydroxyacetyl derivative (R-NH-C(O)CH₂OH). This reaction is catalyzed by the presence of acid or base and can occur during synthesis, aqueous workup, purification, or even storage if moisture is present.

Q2: What are the primary factors that accelerate the hydrolysis of the chloroacetamide group?

A2: The stability of the chloroacetamide group is highly dependent on its chemical environment. The key factors that promote hydrolysis are:

  • Non-Neutral pH: Both strongly acidic and strongly basic conditions significantly catalyze the rate of hydrolysis.[1][2][3][4] Chloroacetamides are generally most stable near a neutral pH.[3]

  • Elevated Temperatures: The rate of hydrolysis, like most chemical reactions, increases with temperature.[5][6] This is critical during both the reaction and subsequent workup steps.

  • Presence of Water: As a hydrolysis reaction, the presence of water is a prerequisite.[3] Reactions run under strictly anhydrous conditions are not susceptible, but the risk is introduced during aqueous workup, purification with protic solvents, or storage in a humid environment.

  • Extended Reaction or Workup Times: Prolonged exposure to non-ideal conditions (e.g., a lengthy aqueous workup) increases the likelihood and extent of hydrolysis.

Q3: What is the optimal pH range for maintaining the stability of the chloroacetamide moiety?

A3: The chloroacetamide group exhibits its greatest stability in the circumneutral pH range (approximately pH 6-8).[5][7] Studies on analogous chloroacetamide herbicides show that hydrolysis half-lives can extend from weeks to years at neutral pH, whereas they can be on the order of days or hours under strongly acidic or basic conditions.[5][8]

Q4: How can I detect and quantify the hydrolyzed impurity?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for monitoring the reaction and assessing purity. For definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[6][9][10] These techniques can separate the parent compound from the more polar hydroxy-substituted impurity and provide mass data to confirm its identity.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and protocols for specific experimental scenarios where hydrolysis is a common problem.

Guide 1: Issue - Hydrolysis Occurring During Synthesis (Acylation Step)

Problem Synopsis: During the synthesis of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate from its corresponding amine precursor and a chloroacetylating agent (e.g., chloroacetyl chloride), significant formation of the hydroxy-substituted byproduct is observed in the crude reaction mixture.

Root Cause Analysis: This issue typically arises from the choice and amount of base used in the reaction. The acylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent protonation of the starting amine and to drive the reaction to completion.[] However, using an inappropriate base or an excessive amount can create conditions favorable for hydrolysis of the newly formed, electrophilic chloroacetamide product.

  • Mechanism of Failure (Base-Induced Hydrolysis): Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can directly participate in the hydrolysis through two primary pathways: (1) acting as a nucleophile (OH⁻) to attack the amide carbonyl, leading to amide cleavage, or (2) participating in an SN2 reaction at the α-carbon, displacing the chloride to form the hydroxyacetamide.[1][2][5][12] Even excess organic amines, if basic enough and in the presence of trace water, can promote this degradation.

Mitigation Strategies & Protocols

Protocol 1.1: Optimized Base Selection and Stoichiometry The key is to use a base that is strong enough to scavenge the generated HCl but is not nucleophilic enough to promote hydrolysis.

  • Objective: To neutralize HCl without creating a harsh basic environment.

  • Step-by-Step Protocol:

    • Dissolve the starting material, Tert-butyl 3-aminopiperidine-1-carboxylate, in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen, Argon).

    • Cool the solution to 0 °C in an ice bath. This minimizes the rate of potential side reactions.

    • Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Alternatively, use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) as a suspension.[]

    • Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled, stirred solution.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and monitor by TLC or LC-MS until completion.

  • Causality: Using a sterically hindered or mild base ensures that the HCl is neutralized without introducing a potent nucleophile (like OH⁻) or creating a highly basic solution that would accelerate the hydrolysis of the product.[]

Protocol 1.2: Strict Anhydrous and Temperature Control

  • Objective: To eliminate water, a key reactant in hydrolysis, and slow the reaction kinetics.

  • Step-by-Step Protocol:

    • Ensure all glassware is oven- or flame-dried before use.

    • Use anhydrous grade solvents for the reaction.

    • Maintain the reaction temperature at 0 °C or below during the addition of the acylating agent.

    • Run the reaction under a positive pressure of an inert gas (N₂ or Ar) to prevent atmospheric moisture from entering the system.

  • Causality: By removing water and lowering the temperature, you directly inhibit the hydrolysis pathway and reduce the overall reaction rate, giving the desired acylation a kinetic advantage over the degradation pathway.[3][5]

Guide 2: Issue - Hydrolysis During Aqueous Workup or Purification

Problem Synopsis: The crude reaction mixture shows high purity, but after aqueous workup, extraction, and/or column chromatography, the final isolated product is contaminated with the hydrolyzed impurity.

Root Cause Analysis: The product is being exposed to pH extremes or prolonged contact with water/protic solvents during isolation. Standard workups involving washes with strong acids (e.g., 1N HCl) or strong bases (e.g., 1N NaOH) are primary culprits.[1][2] Even purification via silica gel chromatography, which has a slightly acidic surface, can contribute to hydrolysis if run slowly with protic mobile phases.

Mitigation Strategies & Protocols

Protocol 2.1: pH-Controlled Aqueous Workup Using Buffers

  • Objective: To wash the organic layer and remove water-soluble impurities while maintaining a stable, near-neutral pH.

  • Step-by-Step Protocol:

    • Upon reaction completion, quench the reaction mixture by pouring it into a separatory funnel containing a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Instead of washing with strong acid or base, wash the organic layer sequentially with:

      • A cold phosphate buffer solution at pH 7.0.[13][14]

      • A cold, saturated aqueous sodium chloride (brine) solution to aid in the removal of water.

    • Perform all washes quickly and at reduced temperature (e.g., in a container of ice) to minimize contact time.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo at a low temperature.

  • Causality: Buffer solutions resist drastic changes in pH, providing a stable environment that minimizes both acid- and base-catalyzed hydrolysis during the extraction process.[13][14][15]

Part 3: Data & Visualization

Data Presentation

Table 1: Relative Hydrolysis Rate of Chloroacetamides as a Function of pH This table summarizes the general relationship between pH and the stability of the chloroacetamide functional group based on studies of analogous compounds.

ConditionpH RangeRelative Rate of HydrolysisPrimary MechanismReferences
Strongly Acidic < 3Very HighAcid-catalyzed amide cleavage[1][5][7]
Weakly Acidic 4 - 6Low to ModerateSlow acid catalysis[3]
Circumneutral 6 - 8Very LowUncatalyzed hydrolysis[4][5][7]
Weakly Basic 8 - 10Low to ModerateSlow base catalysis[3]
Strongly Basic > 11Very HighBase-catalyzed SN2 or amide cleavage[1][2][12]
Experimental Workflows & Mechanisms

HydrolysisMechanisms cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_Start R-NH-C(O)CH₂Cl B_Int Tetrahedral Intermediate (at α-carbon or carbonyl) B_Start->B_Int B_Prod R-NH-C(O)CH₂OH + Cl⁻ B_Int->B_Prod B_OH OH⁻ (from Base) B_OH->B_Start SN2 attack at α-carbon or Nucleophilic attack at carbonyl A_Start R-NH-C(O)CH₂Cl A_Protonated Protonated Carbonyl [R-NH-C(OH⁺)CH₂Cl] A_Start->A_Protonated A_Int Tetrahedral Intermediate A_Protonated->A_Int A_Prod R-NH-C(O)CH₂OH + H⁺ A_Int->A_Prod Deprotonation A_H_plus H₃O⁺ (from Acid) A_H_plus->A_Start Protonation A_H2O H₂O A_H2O->A_Protonated Nucleophilic attack

Caption: Mechanisms of base- and acid-catalyzed chloroacetamide hydrolysis.

TroubleshootingWorkflow Start Impurity Detected: Hydroxyacetamide When When was impurity observed? Start->When Crude In Crude Reaction Mixture When->Crude During Synthesis Workup After Workup/Purification When->Workup Post-Synthesis CheckBase Analyze Base: 1. Type (Strong/Nucleophilic?) 2. Stoichiometry (Excess?) Crude->CheckBase CheckConditions Analyze Conditions: 1. Anhydrous? 2. Temperature? Crude->CheckConditions CheckWorkup Analyze Workup: 1. pH of washes? 2. Duration of aqueous contact? Workup->CheckWorkup CheckPuri Analyze Purification: 1. Protic solvent? 2. Silica gel contact time? Workup->CheckPuri Sol_Base Solution: Use non-nucleophilic base (DIPEA, NaHCO₃). Use 1.1-1.5 eq. CheckBase->Sol_Base Sol_Conditions Solution: Use anhydrous solvents. Run reaction at 0°C. CheckConditions->Sol_Conditions Sol_Workup Solution: Use pH 7 buffer washes. Minimize workup time. Work at low temp. CheckWorkup->Sol_Workup Sol_Puri Solution: Use aprotic solvents. Consider neutral alumina or reverse-phase chromatography. CheckPuri->Sol_Puri

Caption: Troubleshooting workflow for unexpected hydrolysis.

Part 4: References

  • Roberts, A. L., & Carlson-Lynch, H. E. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5493-5503. [Link]

  • Rogers, J. M., & Parker, K. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16585-16595. [Link]

  • Carlson-Lynch, H. E., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

  • Rogers, J. M., & Parker, K. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed Central. [Link]

  • Rogers, J. M., & Parker, K. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • Roberts, A. L., & Carlson-Lynch, H. E. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Lippa, K. A., & Roberts, A. L. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(10), 2972-2983. [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. [Link]

  • Pace, S. L., & Thurman, E. M. (1998). Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. PubMed. [Link]

  • Rogers, J. M., & Parker, K. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar. [Link]

  • Balasubramanian, T. R., & Venkatasubramanian, N. (1958). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 47, 157-164. [Link]

  • The Chemistry Blog. (2019). Uses of Buffer Solutions. ReAgent. [Link]

  • SkinSAFE. (n.d.). 2-Chloracetamide Ingredient Allergy Safety Information. SkinSAFE. [Link]

  • Lumen Learning. (n.d.). Buffers. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Carlson, D. L. (2003). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. [Link]

  • Westlab. (2023). Mastering the Art of pH Control: Unveiling the Science Behind Buffer pH4. Westlab. [Link]

Sources

Validation & Comparative

LC-MS Analysis of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate Reaction Products: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a highly versatile bifunctional chemical probe. It features an acid-labile Boc-protected amine and a highly reactive alpha-chloroamide warhead. In modern drug development, chloroacetamides are premier electrophiles used to design targeted covalent inhibitors (TCIs) that irreversibly bind to nucleophilic residues—predominantly cysteine thiols—on target proteins [1].

For analytical scientists, tracking the lifecycle of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. The molecule is prone to rapid nucleophilic attack, aqueous hydrolysis, and unintended in-source fragmentation. This guide objectively compares the chromatographic and mass spectrometry workflows required to accurately profile this compound and its reaction products, providing field-proven protocols and quantitative performance data.

Chemical Context & Reaction Pathways

To design an effective LC-MS method, one must first understand the causality behind the compound's reactivity. When exposed to biological buffers or standard LC-MS mobile phases, the compound undergoes three primary transformations:

  • Thiol Alkylation (Adduct Formation): The electrophilic alpha-carbon undergoes an SN​2 displacement by thiols (e.g., glutathione or protein cysteines), forming a stable thioether bond.

  • Hydrolysis: In aqueous media, the chloride leaving group can be displaced by water, yielding a hydroxyacetamide degradant.

  • Boc-Deprotection: Under acidic conditions—such as those found in standard LC-MS mobile phases containing 0.1% Formic Acid (FA)—the tert-butyl carbamate (Boc) group can prematurely cleave, artificially skewing quantification data.

ReactionPathways Parent Tert-butyl 3-(2-chloroacetamido) piperidine-1-carboxylate GSH Glutathione (GSH) Nucleophilic Attack Parent->GSH SN2 Reaction Water Aqueous Media Hydrolysis Parent->Water Degradation Acid Acidic Mobile Phase (0.1% FA) Parent->Acid Deprotection Thioether Thioether Adduct (Covalent Binding) GSH->Thioether Hydroxy Hydroxyacetamide Degradant Water->Hydroxy Cleaved Boc-Cleaved Piperidine Acid->Cleaved

Fig 1. Primary reaction and degradation pathways of the chloroacetamide warhead.

Chromatographic Comparison: Core-Shell vs. Fully Porous Particles

To accurately monitor the depletion of the parent compound and the formation of its structurally similar adducts, high-resolution chromatography is mandatory. We compared the performance of a 2.6 µm Core-Shell Particle (CSP) column against a traditional 1.7 µm Fully Porous Particle (FPP) column.

The Causality of Column Morphology: Core-shell particles possess a solid, impermeable silica core surrounded by a porous outer layer. This unique morphology restricts the diffusion path of analytes into and out of the pores. According to the van Deemter equation, this significantly reduces the mass transfer resistance (the C term) and minimizes longitudinal diffusion (the B term) [2]. Consequently, core-shell columns deliver UHPLC-level efficiencies at standard HPLC backpressures.

For thermally labile covalent adducts, the solid core of the CSP also dissipates frictional heat much more effectively than FPPs, preventing on-column degradation during high-flow separations.

Table 1: Quantitative Performance Comparison
Chromatographic Metric2.6 µm Core-Shell Particle (CSP)1.7 µm Fully Porous Particle (FPP)Advantage
Theoretical Plates (N) ~280,000 plates/m~290,000 plates/mComparable
Operating Backpressure ~350 bar (HPLC compatible)~800 bar (UHPLC required)CSP (Broader instrument compatibility)
Resolution ( Rs​ ) 2.4 (Baseline resolution achieved)2.6 (Baseline resolution achieved)Comparable
Frictional Heating Effect Minimal (Solid core dissipates heat)High (Can degrade labile adducts)CSP (Better for fragile adducts)
Optimal Flow Rate 0.4 - 0.6 mL/min0.3 - 0.5 mL/minCSP (Higher throughput potential)

Mass Spectrometry Workflows: Targeted vs. Untargeted Analysis

The choice of MS acquisition dictates the scope of the chemical space you can observe.

  • Targeted Analysis (Triple Quadrupole - MRM): Ideal for kinetic assays (e.g., determining the half-life of the parent compound in the presence of GSH). By monitoring specific precursor-to-product ion transitions (such as the characteristic loss of the Boc group [M+H−100]+ ), MRM offers unparalleled sensitivity and a wide dynamic range for absolute quantification.

  • Untargeted Analysis (High-Resolution MS - DDA): Essential for mapping unknown modifications. Chloroacetamides can occasionally react with off-target residues like methionine, forming a thioether that subsequently oxidizes to a hydroxylated species (Chloroac-met-OH)[3]. Untargeted Data-Dependent Acquisition (DDA) on a Q-TOF or Orbitrap captures the full isotopic envelope, allowing for the retrospective identification of these unexpected adducts.

LCMSWorkflow Sample Reaction Mixture (Parent + Adducts) Column Chromatographic Separation (Core-Shell vs. FPP) Sample->Column MS Mass Spectrometry Column->MS Targeted Targeted Analysis (QqQ) MRM for Known Adducts MS->Targeted Untargeted Untargeted Analysis (HRMS) DDA for Novel Adducts MS->Untargeted Quant Absolute Quantification & Kinetics Targeted->Quant Ident Structural Elucidation & Site Mapping Untargeted->Ident

Fig 2. Decision tree for selecting LC-MS/MS acquisition strategies based on analytical goals.

Self-Validating Experimental Protocol: GSH Reactivity Assay

This protocol describes a self-validating system for assessing the reactivity of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate with Glutathione (GSH). To ensure trustworthiness, the protocol integrates specific quenching mechanisms and internal standards to differentiate true covalent binding from non-specific compound loss (e.g., precipitation).

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Prepare a 10 mM stock of the parent compound in LC-MS grade DMSO.

  • Prepare a 50 mM GSH stock in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Control: Prepare a negative control buffer lacking GSH to monitor baseline aqueous hydrolysis.

Step 2: Reaction Initiation

  • In a 1.5 mL Eppendorf tube, mix 900 µL of buffer, 50 µL of GSH stock, and 50 µL of the compound stock. (Final concentrations: 500 µM compound, 2.5 mM GSH).

Step 3: Incubation & Aliquoting

  • Incubate the mixture at 37°C in a thermomixer (600 rpm).

  • At predefined time points ( t=0,15,30,60,120 min), withdraw 50 µL aliquots.

Step 4: Quenching (The Self-Validating Step)

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 1 µM of Labetalol (Internal Standard).

  • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates any high-molecular-weight interferences and halts the SN​2 reaction by denaturing the solvation shell required for nucleophilic attack. The internal standard validates injection volume consistency and corrects for matrix ionization suppression.

Step 5: Centrifugation & LC-MS Preparation

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Transfer the supernatant to an LC-MS autosampler vial.

Step 6: LC-MS Analysis

  • Crucial Insight: Maintain the autosampler strictly at 4°C and analyze all samples within 12 hours. Leaving the Boc-protected parent compound in an unbuffered, highly organic mixture at room temperature will induce spontaneous, acid-catalyzed Boc-deprotection, leading to false-positive degradation readings.

  • Inject 2 µL onto a 2.6 µm Core-Shell C18 column using a gradient of Water/Acetonitrile (both supplemented with 0.1% FA).

References

  • Fragment-based covalent ligand discovery Source: RSC Chemical Biology URL:[Link]

  • Next-generation stationary phases: Properties and performance of core-shell columns Source: LCGC International URL:[Link]

Structural verification of Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter drug development teams struggling to definitively verify the 3D architecture of critical synthetic intermediates. Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS: 1332528-95-6) is a prime example of a deceptively simple molecule that requires rigorous analytical validation[1]. Featuring a Boc-protected piperidine ring and a chloroacetamide moiety—a widely utilized electrophilic "warhead" for covalent inhibitors targeting cysteine residues[2]—this compound possesses a critical chiral center at the C3 position.

In this guide, we will objectively compare the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities like NMR and HRMS. Furthermore, we will establish a self-validating, step-by-step crystallographic protocol tailored specifically for this class of halogenated, flexible molecules.

The Analytical Landscape: Modality Comparison

When verifying the structure of a synthetic intermediate, researchers typically rely on a suite of analytical tools. However, not all techniques provide the same depth of spatial information. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of the synthetic lab, it has fundamental limitations when absolute stereochemistry is required without chiral derivatization[3].

Comparative Performance Matrix

The following table synthesizes the quantitative and qualitative capabilities of the primary structural verification techniques for this specific molecule.

Analytical Modality3D Conformation & PuckeringAbsolute StereochemistrySolution vs. Solid StateSample RequirementData Acquisition Time
SC-XRD (X-Ray) Yes. Directly measures piperidine chair/boat parameters[4].Yes. Direct assignment via Chlorine anomalous dispersion[3].Solid State~0.1 mm single crystal12–48 hours
Solution NMR Yes. Inferred via NOESY/ROESY and J-coupling constants[5].No. Requires Mosher's ester derivatization[3].Solution State1–5 mgMinutes to Hours
HRMS (Mass Spec) No. Confirms exact mass and isotopic distribution only.No. Gas Phase< 1 µgMinutes
IR Spectroscopy No. Confirms functional groups (Boc, amide) only.No. Bulk Solid/Liquid< 1 mgMinutes

The Causality of Choice: Why choose X-ray crystallography for Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate? The answer lies in the Chlorine atom . In NMR, determining the absolute configuration of the C3 stereocenter is highly ambiguous because there is no direct reference point[3]. However, in SC-XRD, the chlorine atom acts as an internal heavy atom. By utilizing the appropriate X-ray wavelength, we can exploit the anomalous scattering of the chlorine to calculate the Flack parameter, providing unequivocal proof of the absolute configuration[3].

Mechanistic Workflow for Crystallographic Verification

To achieve atomic-resolution data, the experimental protocol must be treated as a self-validating system where each step physically prepares the sample for the next.

G A Compound Synthesis CAS: 1332528-95-6 B Vapor Diffusion Crystallization (EtOAc / Heptane) A->B Purified Sample C Single Crystal Selection (Polarized Light) B->C Nucleation D X-Ray Data Collection (Cu Kα, 100 K) C->D Cryocooling E Phase Problem Resolution (Direct Methods) D->E Diffraction Data F Structural Refinement (Least-Squares) E->F Electron Density G Absolute Configuration (Flack Parameter via Cl) F->G Anomalous Dispersion

Workflow for X-ray structural verification and absolute configuration assignment.

Step-by-Step Methodology

Step 1: Controlled Crystallization (Vapor Diffusion)

  • Protocol: Dissolve 5 mg of the compound in 200 µL of Ethyl Acetate (EtOAc) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of Heptane. Seal the outer vial tightly and leave undisturbed at 20°C.

  • Causality: The Boc group is highly lipophilic and conformationally flexible, which can lead to amorphous precipitation if forced out of solution too quickly. EtOAc provides excellent initial solvation. As the volatile Heptane (antisolvent) slowly diffuses into the EtOAc over several days, the solubility drops gradually, thermodynamically favoring the nucleation of ordered, macroscopic single crystals rather than kinetic precipitates.

Step 2: Crystal Harvesting and Cryoprotection

  • Protocol: Examine the crystals under a polarized light microscope. Select a crystal with distinct edges and uniform extinction (indicating a single domain). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: The Paratone-N oil serves a dual purpose. It prevents the crystal from dehydrating or degrading in the air, and it acts as a cryoprotectant. When flash-cooled to 100 K in the nitrogen stream, the oil forms a glass rather than crystalline ice, preventing parasitic ice diffraction rings that would obscure the sample's high-resolution data.

Step 3: Data Collection Strategy

  • Protocol: Mount the loop on the diffractometer. Flash-cool the sample to 100 K. Collect diffraction data using Cu Kα radiation ( λ=1.5418 Å) rather than standard Mo Kα radiation.

  • Causality: This is the most critical instrumental choice. The anomalous dispersion signal ( f′′ ) of Chlorine is significantly stronger at the Cu Kα wavelength compared to Mo Kα. This strong anomalous signal is mathematically required to accurately determine the Flack parameter, which differentiates the (R) from the (S) enantiomer at the C3 position[3]. Furthermore, collecting at 100 K minimizes the thermal vibration (B-factors) of the flexible tert-butyl group, which is otherwise prone to severe positional disorder at room temperature.

Step 4: Phase Resolution and Refinement

  • Protocol: Integrate the diffraction frames and scale the data. Solve the phase problem using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation: A successful refinement will yield an R1​ value of < 5%, a wR2​ value of < 15%, and a Goodness-of-Fit (GoF) near 1.0. The Flack parameter must refine to a value near 0.0 (with a standard uncertainty < 0.1) to confirm the absolute configuration. A Flack parameter near 1.0 indicates the inverted enantiomer.

Interpreting the Structural Data

Once the structure is solved, the data provides profound insights into the molecule's behavior that cannot be captured by NMR[6].

Representative Crystallographic Metrics

For a high-quality crystal of a chloroacetamide piperidine derivative, you should expect to see refinement statistics similar to the following representative benchmarks[4],,[2]:

Crystallographic ParameterExpected Benchmark / TargetScientific Implication
Space Group P21​ or P21​21​21​ Chiral space groups confirm enantiomeric purity.
Resolution Limit ≤0.84 ÅEnsures atomic-resolution mapping of the electron density.
R1​ (Unweighted R-factor) <0.05 (5%)Indicates excellent agreement between the physical crystal and the modeled structure.
Piperidine Conformation Chair (Puckering QT​≈0.6 Å)Confirms the lowest-energy conformation of the ring[4],.
Flack Parameter 0.02±0.04 Definitively proves the absolute stereochemistry at C3[3].

Mechanistic Insight: In the solid state, the chloroacetamide group often participates in intermolecular hydrogen bonding networks (e.g., N-H···O=C)[4],. Observing these interactions in the X-ray structure allows drug developers to predict how the warhead might orient itself when entering the binding pocket of a target kinase or protease before covalent attachment occurs[2].

Conclusion

While NMR and HRMS are indispensable for rapid, routine checks of synthetic connectivity and purity, they fall short when absolute 3D spatial verification is required[5]. For complex intermediates like Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate, SC-XRD stands alone as the definitive source of truth[3]. By leveraging the anomalous dispersion of the endogenous chlorine atom and employing rigorous low-temperature data collection, researchers can transform an ambiguous structural hypothesis into a mathematically proven reality.

Sources

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate vs acrylamide warheads in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of targeted covalent inhibitors (TCIs) has evolved from serendipitous discoveries to rationally designed precision medicines. At the core of this paradigm shift is the selection of the electrophilic "warhead"—the reactive moiety responsible for forming a permanent or semi-permanent bond with a nucleophilic amino acid (typically cysteine).

For drug development professionals and chemoproteomics researchers, the choice of warhead dictates a molecule's trajectory from a screening hit to a clinical candidate. This guide provides an in-depth technical comparison between tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (a highly reactive screening fragment) and acrylamide warheads (the clinical gold standard), detailing their mechanistic divergence, intrinsic reactivity profiles, and synergistic roles in modern drug discovery workflows.

Chemical Anatomy: Scaffold and Warhead Synergy

To understand the utility of tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS 1332528-95-6), we must deconstruct its chemical anatomy. This molecule is a quintessential covalent building block used in Fragment-Based Drug Discovery (FBDD)[1].

  • The Piperidine Core: Unlike traditional flat aromatic rings (e.g., anilines), the piperidine ring provides essential sp³-hybridized 3D character. This "escape from flatland" improves aqueous solubility and allows the fragment to probe deep, complex topological pockets within enzymes.

  • The Boc-Protecting Group: The tert-butyl carboxylate (Boc) group at the N1 position is a strategic synthetic choice. It protects the secondary amine during initial library screening, allowing researchers to later deprotect and functionalize this position to grow the fragment into a high-affinity lead compound.

  • The 2-Chloroacetamide Warhead: Positioned at the C3 carbon, this highly reactive electrophile acts as the chemical hook to capture transient protein-ligand interactions[2].

In contrast, acrylamide warheads consist of an α,β-unsaturated carbonyl system. They are intrinsically less reactive than aliphatic chloroacetamides and rely heavily on the non-covalent binding affinity of their attached scaffold to drive proximity-induced reactions[3]. This makes them the preferred choice for late-stage clinical drugs like Osimertinib and Ibrutinib.

Mechanistic Divergence: SN2 vs. Michael Addition

The fundamental difference between these two warheads lies in their reaction mechanisms, which directly impacts their kinetic profiles and proteome-wide selectivity.

  • Chloroacetamides (SN2 Substitution): The reaction proceeds via a bimolecular nucleophilic substitution. The nucleophilic cysteine thiolate attacks the α-carbon of the chloroacetamide, displacing the chloride leaving group in a single concerted step. This reaction is strictly irreversible and highly sensitive to steric hindrance around the α-carbon[3].

  • Acrylamides (Michael Addition): The reaction proceeds via conjugate addition. The thiolate attacks the β-carbon of the α,β-unsaturated system, pushing electrons onto the carbonyl oxygen to form an enolate intermediate, which is subsequently protonated. While typically irreversible in drug design, the reversibility can be tuned (e.g., via α-cyano substitution)[2].

ReactionMechanisms cluster_0 Pathway A: Chloroacetamide (SN2 Substitution) cluster_1 Pathway B: Acrylamide (Michael Addition) Cys1 Cysteine Thiolate (Nucleophile) TS1 Linear Transition State [S-C-Cl]‡ Cys1->TS1 CA Chloroacetamide (Electrophile) CA->TS1 Adduct1 Thioether Adduct (- HCl) TS1->Adduct1 Irreversible Displacement Cys2 Cysteine Thiolate (Nucleophile) Enolate Enolate Intermediate Cys2->Enolate Acr Acrylamide (Michael Acceptor) Acr->Enolate Adduct2 Thioether Adduct (Protonated) Enolate->Adduct2 Protonation

Fig 1. Mechanistic divergence: SN2 substitution (chloroacetamide) vs Michael addition (acrylamide).

Intrinsic Reactivity & The Proteome-Wide Balancing Act

To predict off-target toxicity, researchers measure the intrinsic reactivity of a warhead using a Glutathione (GSH) half-life ( t1/2​ ) assay. GSH is the most abundant intracellular thiol; a warhead that reacts too quickly with GSH will likely cause idiosyncratic toxicity and be neutralized before reaching its target[4].

Chloroacetamides generally exhibit high intrinsic reactivity (short GSH t1/2​ ). This is a feature, not a bug, in early-stage discovery. High reactivity allows these fragments to covalently trap weak, transient binding events during primary screening (e.g., via isoTOP-ABPP)[1]. Conversely, acrylamides are "quiet" electrophiles with long GSH half-lives, requiring precise enzymatic positioning to react, making them ideal for systemic clinical administration[5].

Quantitative Comparison of Warhead Profiles

Warhead ClassReaction MechanismTypical GSH t1/2​ Primary ApplicationClinical Examples
Aliphatic Chloroacetamide SN2 Substitution30 min - 4 hoursFragment Screening, ChemoproteomicsN/A (Screening tools)
Standard Acrylamide Michael Addition24 - >48 hoursLead Optimization, Clinical DrugsOsimertinib, Ibrutinib
Fluoro-acrylamide Michael Addition> 60 hoursTuned Clinical DrugsMRTX849 (Sotorasib analog)

The Covalent Drug Discovery Pipeline: A Synergistic Workflow

In modern drug discovery, chloroacetamides and acrylamides are not competitors; they are sequential tools in a unified pipeline. A standard workflow begins by screening a library of highly reactive chloroacetamide fragments (like tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate) to identify novel allosteric or cryptic pockets. Once a hit is validated and the scaffold's non-covalent interactions are optimized, researchers perform "warhead swapping"—replacing the chloroacetamide with a less reactive acrylamide to improve the pharmacokinetic and safety profile[1].

Workflow Lib Fragment Library (Chloroacetamides) Screen Primary Screen (Intact MS / ABPP) Lib->Screen Target Incubation Hit Fragment Hit (High Reactivity) Screen->Hit Identify Adducts Opt Warhead Swapping (To Acrylamide) Hit->Opt Scaffold Merging Lead Clinical Lead (High Selectivity) Opt->Lead Selectivity Profiling

Fig 2. Covalent drug discovery pipeline: From highly reactive fragment hits to selective clinical leads.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of covalent warheads must rely on self-validating analytical systems. Below are the standard protocols for assessing warhead reactivity and target engagement.

Protocol A: LC-MS Based Glutathione (GSH) Reactivity Assay

Causality: This assay measures intrinsic reactivity. We use a vast molar excess of GSH to force pseudo-first-order kinetics, allowing the reaction rate to be calculated via a simple logarithmic decay. Rhodamine B is included as an internal standard because it is chemically inert to GSH but possesses a stable ionization profile, allowing us to normalize against LC-MS injection volume variances[4].

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 10% acetonitrile (to ensure the solubility of the sp³-rich piperidine fragment).

  • Reaction Mixture: In a 96-well plate, combine 500 µM of the electrophilic fragment (e.g., tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate) with 2.5 mM reduced GSH.

  • Internal Standardization: Add 800 µM Rhodamine B to the reaction mixture.

  • LC-MS Acquisition: Inject 10 µL of the mixture onto an LC-MS system (e.g., Agilent C18 column) at 30-minute intervals for up to 24 hours.

  • Data Analysis: Calculate the Area Under the Curve (AUC) ratio (Compound AUC / Rhodamine B AUC). Plot ln(AUCratio​) versus time. The slope of the linear regression yields the rate constant ( k ), from which the half-life is derived ( t1/2​=ln(2)/k ).

Protocol B: Intact Protein Mass Spectrometry for Adduct Validation

Causality: While the GSH assay proves a warhead can react, intact MS proves it does react with the specific target protein. The system is self-validating by comparing the mass shift of the modified protein against an unmodified vehicle control[6].

  • Incubation: Incubate 2 µM of the purified target protein with 20 µM of the covalent compound (10x molar excess) in assay buffer at room temperature.

  • Quenching: At predetermined time points (1h, 4h, 24h), quench the reaction by adding 1% formic acid to denature the protein and halt nucleophilic attack.

  • Desalting & MS Analysis: Pass the sample through a C4 solid-phase extraction (SPE) column to remove salts, then analyze via LC-TOF-MS.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multicharged spectra into intact mass peaks.

  • Validation: Confirm the covalent adduct by calculating the exact mass shift. For chloroacetamides, the shift will be the exact mass of the fragment minus 36.5 Da (loss of HCl). For acrylamides, the shift will equal the exact mass of the intact fragment.

Sources

Safety Operating Guide

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (CAS: 1332528-95-6) is a highly specialized building block frequently utilized in drug discovery and synthetic chemistry. While the Boc-protected piperidine ring provides structural stability, the alpha-chloroacetamide moiety introduces significant chemical reactivity. This guide provides essential, step-by-step operational and disposal protocols grounded in mechanistic toxicology and environmental regulations to ensure laboratory safety and compliance.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand the causality behind its toxicity. The alpha-chloroacetamide group is a potent electrophile. It readily undergoes bimolecular nucleophilic substitution (SN2) reactions with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione (1[1]). This covalent alkylation disrupts protein function, depletes hepatic glutathione, and triggers oxidative stress, which manifests clinically as severe skin sensitization (allergic contact dermatitis) and potential systemic toxicity (2[2]).

ToxicityMechanism Chloroacetamide Alpha-Chloroacetamide Moiety SN2 Bimolecular Nucleophilic Substitution (SN2) Chloroacetamide->SN2 Nucleophile Biological Nucleophile (e.g., Cysteine Thiol) Nucleophile->SN2 Alkylation Covalent Protein Alkylation SN2->Alkylation Chloride leaving group Toxicity Cellular Damage & Skin Sensitization Alkylation->Toxicity

Mechanistic pathway of chloroacetamide-induced toxicity via SN2 protein alkylation.

Table 1: Hazard Characterization & Required PPE

Hazard CategoryGHS ClassificationOperational ImplicationRequired PPE
Acute Toxicity Toxic if swallowed (H301)Prevent aerosolization and ingestion.NIOSH-approved N95/P100 respirator if handling dry powders outside a hood.
Sensitization Skin Sensitizer (H317)Direct contact leads to covalent protein modification.Double-gloving (Nitrile, >0.11mm thickness), lab coat, chemical goggles.
Environmental Aquatic Toxicity (H402)Cannot be disposed of in standard aqueous drains.Segregate into dedicated halogenated waste streams.

Step-by-Step Disposal Procedures

Because this compound contains a covalently bound chlorine atom, it is strictly classified as Halogenated Organic Waste under the Resource Conservation and Recovery Act (RCRA) and equivalent international frameworks. Improper mixing of halogenated waste with incompatible solvents (e.g., acetone) or strong bases can lead to dangerous exothermic reactions or pressure buildup (3[3]).

Protocol A: Liquid Waste Disposal (Solutions & Filtrates)

  • Segregation: Ensure the waste container is explicitly designated for "Halogenated Organic Waste." Never mix with non-halogenated waste streams[3].

  • Compatibility Check: Verify that the solvent used (e.g., Dichloromethane, Chloroform, or DMF) is compatible with the high-density polyethylene (HDPE) waste carboy.

  • Transfer: Working inside a certified chemical fume hood, use a funnel to slowly transfer the liquid waste into the carboy.

  • Capping: Keep the container "vapor tight" and "spill proof" immediately after the transfer. Do not leave funnels resting in the open container.

  • Labeling: Update the hazardous waste log immediately. List the exact chemical name—do not use abbreviations like "Boc-piperidine derivative."

Protocol B: Solid Waste Disposal (Powders & Contaminated Consumables)

  • Collection: Place all contaminated solid waste (weighing paper, pipette tips, empty vials, and spent silica gel) into a sealable, puncture-resistant solid hazardous waste bin.

  • Double-Bagging: For highly contaminated materials, double-bag the waste in transparent polyethylene bags before placing it in the primary bin.

  • Labeling: Label the bin as "Solid Halogenated Hazardous Waste - Toxic/Sensitizer."

Final Destruction Methodology: The mandated endpoint for halogenated organic waste is high-temperature thermal destruction. Licensed environmental health and safety (EHS) contractors transport this waste to regulated hazardous waste incinerators. These facilities operate at temperatures exceeding 1100°C (2000°F) with a minimum residence time of 1.0 second, achieving a Destruction and Removal Efficiency (DRE) of >99.99% (4[4]). This extreme thermal environment effectively mineralizes the compound into carbon dioxide, water, and recoverable hydrogen chloride, preventing environmental contamination (5[5]).

Spill Response & Containment Workflow

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination. The workflow below outlines the logical progression of spill containment for halogenated amides.

SpillResponse Spill Chemical Spill Detected (Tert-butyl 3-(2-chloroacetamido)...) Assess Assess Spill Volume & Risk Spill->Assess Evacuate Large Spill (>100g/mL): Evacuate & Call EHS Assess->Evacuate High Risk PPE Small Spill: Don Appropriate PPE (Nitrile gloves, goggles, coat) Assess->PPE Manageable Contain Contain Spill (Use inert absorbent/sand) PPE->Contain Collect Collect Residue (Use non-sparking tools) Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Dispose as Halogenated Solid Waste Decon->Dispose

Workflow illustrating step-by-step spill response and containment logic for halogenated amides.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Assess: If the spill is large (>100 mL/g) or occurs outside a certified fume hood, evacuate the immediate area, secure the perimeter, and contact EHS. For small, manageable spills, proceed to step 2.

  • Don PPE: Ensure you are wearing fresh nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like standard paper towels for concentrated solutions.

  • Collection: Use non-sparking tools (e.g., a plastic scoop) to collect the absorbed material to prevent any accidental ignition of co-solvents.

  • Disposal: Place the collected residue into a compatible, sealable container. Label it immediately as "Hazardous Waste - Spill Cleanup (Halogenated)."

  • Decontamination: Wash the affected surface thoroughly with soap and water, or an appropriate mild solvent, to hydrolyze and remove any residual traces of the chloroacetamide.

References

  • Chloroacetamide Toxicity and Kinetics - Grokipedia.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - ResearchGate.
  • Air Pollution Control Technology Fact Sheet - U.S. Environmental Protection Agency (EPA).
  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States - National Institutes of Health (NIH / PMC).
  • Laboratory Waste Disposal Guidelines - University of Wollongong (UOW).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。